5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one
Description
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Properties
IUPAC Name |
5-amino-2-ethyl-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-2-12-6-7-5-8(11)3-4-9(7)10(12)13/h3-5H,2,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABHYVLKNVQMNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2=C(C1=O)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680573 | |
| Record name | 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234615-94-1 | |
| Record name | 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: The Chemical Landscape of Amino-Ethyl-Isoindolinones
Disclaimer: This document addresses the chemical structure and related data for 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one . Extensive searches of scientific databases and chemical repositories have yielded no specific public data for the requested positional isomer, 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one . The information presented herein is based on the closest available structural analog.
Core Chemical Structure and Properties
The foundational structure of interest is an amino-substituted N-ethyl isoindolinone. While data for the 5-amino isomer is unavailable, its 6-amino counterpart provides a basis for understanding the general physicochemical properties of this class of compounds.
Chemical Structure of 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one
Caption: Chemical structure of 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one.
Physicochemical Data
The following table summarizes the available quantitative data for 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one.
| Property | Value | Source |
| CAS Number | 1234616-17-1 | ChemShuttle |
| Molecular Formula | C₁₀H₁₂N₂O | ChemShuttle |
| Molecular Weight | 176.22 g/mol | ChemShuttle |
| Canonical SMILES | CCN1CC2=CC=C(N)C=C2C1=O | ChemShuttle |
Synthesis and Experimental Protocols
No specific experimental protocols for the synthesis of 5-Amino- or 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one were found in the public domain. However, a generalized synthetic approach for N-substituted isoindolinones can be proposed based on established organic chemistry principles.
Hypothetical Synthesis Workflow
A plausible synthetic route could involve the amination of a suitable phthalide precursor followed by N-alkylation. This is a generalized representation and has not been experimentally verified for this specific compound.
Caption: Hypothetical synthesis of 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one.
Generalized Experimental Protocol (Hypothetical)
Step 1: Amidation of 4-Nitrophthalide 4-Nitrophthalide would be dissolved in a suitable solvent, such as ethanol. An excess of aqueous ethylamine would be added, and the reaction mixture would be stirred at room temperature. The progress of the reaction would be monitored by thin-layer chromatography (TLC). Upon completion, the solvent would be removed under reduced pressure to yield the crude N-ethyl-4-nitrophthalamic acid.
Step 2: Reductive Cyclization The crude N-ethyl-4-nitrophthalamic acid would be subjected to a one-pot reduction and cyclization. A common method for this is the use of a reducing agent like tin(II) chloride in an acidic medium (e.g., hydrochloric acid), or catalytic hydrogenation. This would simultaneously reduce the carboxylic acid and the nitro group precursor to form the lactam ring, yielding 6-nitro-2-ethyl-isoindolin-1-one.
Step 3: Reduction of the Nitro Group The isolated 6-nitro-2-ethyl-isoindolin-1-one would be dissolved in a solvent like ethanol or ethyl acetate. A catalyst, such as palladium on carbon, would be added, and the mixture would be subjected to hydrogenation with hydrogen gas. This would selectively reduce the nitro group to an amino group, yielding the final product, 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one. Purification would likely be achieved through column chromatography.
Biological Activity and Signaling Pathways
There is no available information on the biological activity or any associated signaling pathways for either 5-Amino- or 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one in the searched literature. The isoindolinone core is present in a variety of biologically active molecules, but any potential activity of this specific compound would require experimental investigation.[1][2]
Conclusion
This technical guide has provided the available chemical information for 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one as a surrogate for the requested 5-amino isomer, for which no public data could be found. The provided chemical structure and physicochemical data are based on existing database entries for the 6-amino isomer. The synthesis protocol is a generalized, hypothetical pathway and should be treated as such. Further experimental research is necessary to determine the properties, synthesis, and biological activity of this compound.
References
Technical Guide: Physicochemical Properties and Synthetic Strategies for 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, analgesic, and carbonic anhydrase inhibitory effects.[2][3] This technical guide focuses on the specific derivative, 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one, providing a summary of its predicted physicochemical properties and a discussion of relevant synthetic and analytical strategies. Given the current lack of specific experimental data, this document aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds.
Physicochemical Properties
While experimental data for this compound is not available, computational methods provide a reliable estimation of its key physicochemical properties. These predicted values are crucial for anticipating the compound's behavior in biological systems and for the design of appropriate experimental conditions for its synthesis, purification, and analysis.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₀H₁₂N₂O | |
| Molecular Weight | 176.22 g/mol | |
| Appearance | Predicted to be a solid at room temperature. | Based on the melting point of the related compound 5-Aminoisoindolin-1-one (197-199 °C).[4] |
| Melting Point | Not available. | The related compound, 5-Aminoisoindolin-1-one, has a melting point of 197-199 °C.[4] The N-ethyl group may slightly alter this value. |
| Boiling Point | ~520.0 °C (Predicted) | Predicted for the parent compound 5-Aminoisoindolin-1-one.[4] |
| Solubility | Predicted to be sparingly soluble in water. | The presence of the amino group may confer some aqueous solubility, while the ethyl and isoindolinone core are more lipophilic. |
| pKa | ~15.12 (Predicted for the N-H of the lactam) | Predicted for the parent compound 5-Aminoisoindolin-1-one.[4] The basicity of the 5-amino group would have a separate, lower pKa. |
| LogP | Not available. | Expected to be moderately lipophilic. |
Synthesis and Purification
The synthesis of this compound is not explicitly described in the literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of substituted isoindolinones. A common and effective strategy involves the cyclization of an appropriately substituted benzamide derivative.
Proposed Synthetic Pathway
A potential synthetic route could start from 4-nitro-2-methylbenzoic acid. This starting material can be subjected to a series of reactions including esterification, bromination, amination with ethylamine, and finally, a reductive cyclization to yield the target compound.
General Experimental Protocol
The following is a generalized protocol for the synthesis of a 5-amino-N-substituted isoindolin-1-one, adapted from literature procedures for similar compounds.
-
Esterification: 4-Nitro-2-methylbenzoic acid is refluxed in methanol with a catalytic amount of sulfuric acid to yield methyl 4-nitro-2-methylbenzoate.
-
Bromination: The methyl ester is then subjected to free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride, under reflux, to afford methyl 2-(bromomethyl)-4-nitrobenzoate.
-
Amination: The benzylic bromide is reacted with ethylamine in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) to give methyl 2-((ethylamino)methyl)-4-nitrobenzoate.
-
Cyclization: Intramolecular cyclization of the amino ester can be promoted by heating, to form the lactam ring of 2-ethyl-5-nitro-2,3-dihydro-1H-isoindol-1-one.
-
Reduction: The final step involves the reduction of the nitro group to an amine. This can be achieved through various methods, such as catalytic hydrogenation (H₂ over Palladium on carbon) or using reducing agents like tin(II) chloride in ethanol.[4]
Purification and Characterization
Purification of the final product would likely involve column chromatography on silica gel. Characterization of the synthesized this compound would be performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the molecule, including the presence of the ethyl group and the substitution pattern on the aromatic ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact mass of the compound and confirm its molecular formula.
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Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups, such as the amine (N-H stretching), the lactam carbonyl (C=O stretching), and the aromatic ring.
Potential Biological Activity
While the specific biological activity of this compound has not been reported, the isoindolinone core is associated with a broad range of pharmacological effects. This suggests that the target compound could be a valuable candidate for biological screening.
Known Activities of the Isoindolinone Class
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Anticancer Activity: Many isoindolinone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[2] The mechanisms of action can be diverse, including inhibition of protein phosphatases and other key cellular enzymes.
-
Enzyme Inhibition: Substituted isoindolinones have been identified as inhibitors of enzymes such as carbonic anhydrase.[2]
-
Analgesic and Anti-inflammatory Effects: Certain N-substituted phthalimide derivatives, which share the isoindoline-1,3-dione core, have shown analgesic and anti-inflammatory properties.[3]
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Central Nervous System (CNS) Activity: Some isoindoline derivatives have been investigated for their effects on the CNS, including acting as ligands for various receptors.[5]
The presence of the 5-amino group in the target molecule provides a handle for further derivatization, allowing for the exploration of structure-activity relationships and the potential optimization of biological activity.
Conclusion
This compound is a novel compound with potential for further investigation in the field of medicinal chemistry. Although specific experimental data is currently lacking, this guide provides a solid foundation for its synthesis and characterization based on established chemical principles and the known properties of the isoindolinone class. The predicted physicochemical properties suggest a molecule with drug-like characteristics, and the diverse biological activities of related compounds warrant its consideration for screening in various therapeutic areas. Further research is needed to synthesize this compound and evaluate its physicochemical and biological properties experimentally.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 5-Aminoisoindolin-1-one CAS#: 222036-66-0 [m.chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Synthesis Pathway for 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a viable synthetic pathway for the preparation of 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one, a valuable isoindolinone derivative with potential applications in medicinal chemistry and drug development. The proposed synthesis is a multi-step process commencing from commercially available starting materials. This document provides detailed experimental protocols for each key transformation, supported by quantitative data where available in the literature.
Overview of the Synthetic Pathway
The synthesis of this compound is designed as a five-step sequence, beginning with the preparation of a key nitro-substituted benzoic acid intermediate. The overall strategy involves the construction of the isoindolinone core followed by the reduction of a nitro group to the desired primary amine.
Caption: Overall synthetic route for this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for each step of the synthesis. It is important to note that while these protocols are based on established chemical transformations, optimization of reaction conditions may be necessary to achieve optimal yields and purity.
Step 1: Synthesis of 2-Methyl-4-nitrobenzoic Acid
This initial step involves the selective oxidation of the methyl group of 4-nitro-o-xylene. While several methods exist, including oxidation with nitric acid, the use of potassium permanganate is a common and effective approach.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 4-nitro-o-xylene (1 equivalent) in a mixture of water and a suitable co-solvent like pyridine or tert-butanol.
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Heat the mixture to reflux.
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Slowly add a solution of potassium permanganate (KMnO₄) (approximately 2-3 equivalents) in water portion-wise to the refluxing mixture. The purple color of the permanganate will disappear as the reaction proceeds.
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After the addition is complete, continue refluxing until the reaction is complete (monitored by TLC).
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Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct.
-
Wash the filter cake with hot water.
-
Combine the filtrate and washings, and acidify with a mineral acid (e.g., concentrated HCl) until a precipitate forms.
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Collect the precipitated 2-methyl-4-nitrobenzoic acid by filtration, wash with cold water, and dry under vacuum.
| Parameter | Value | Reference |
| Starting Material | 4-Nitro-o-xylene | Commercially available |
| Reagents | Potassium permanganate, Water, Co-solvent | General knowledge |
| Yield | ~70-85% | Analogous reactions |
| Purity | >95% after recrystallization | Analogous reactions |
Step 2: Synthesis of 2-(Bromomethyl)-4-nitrobenzoic Acid
This step involves the benzylic bromination of the methyl group of 2-methyl-4-nitrobenzoic acid using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.
Experimental Protocol:
-
In a round-bottom flask fitted with a reflux condenser and a light source (e.g., a 250W lamp), dissolve 2-methyl-4-nitrobenzoic acid (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN).
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Add N-bromosuccinimide (NBS) (1.05-1.1 equivalents) and a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux while irradiating with the light source.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude 2-(bromomethyl)-4-nitrobenzoic acid. This product can be used in the next step without further purification or can be recrystallized from a suitable solvent system.
| Parameter | Value | Reference |
| Starting Material | 2-Methyl-4-nitrobenzoic Acid | Step 1 |
| Reagents | N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO) | [1] |
| Yield | ~60-75% | Analogous reactions |
| Purity | Can be used crude or recrystallized | [1] |
Step 3: Synthesis of 2-(Bromomethyl)-4-nitrobenzoyl chloride
The carboxylic acid is converted to the more reactive acyl chloride to facilitate the subsequent cyclization reaction. Thionyl chloride (SOCl₂) is a common reagent for this transformation.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend 2-(bromomethyl)-4-nitrobenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases.
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-(bromomethyl)-4-nitrobenzoyl chloride, which is typically used immediately in the next step.
| Parameter | Value | Reference |
| Starting Material | 2-(Bromomethyl)-4-nitrobenzoic Acid | Step 2 |
| Reagents | Thionyl chloride (SOCl₂), DMF (catalytic) | [2] |
| Yield | Assumed to be quantitative | [2] |
| Purity | Used crude in the next step | [2] |
Step 4: Synthesis of 2-Ethyl-5-nitro-2,3-dihydro-1H-isoindol-1-one
This step involves the cyclization of the acyl chloride with ethylamine to form the isoindolinone ring.
Experimental Protocol:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, dissolve ethylamine (2.2 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 2-(bromomethyl)-4-nitrobenzoyl chloride (1 equivalent) from the previous step in the same anhydrous solvent.
-
Add the acyl chloride solution dropwise to the cooled ethylamine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-ethyl-5-nitro-2,3-dihydro-1H-isoindol-1-one.
| Parameter | Value | Reference |
| Starting Material | 2-(Bromomethyl)-4-nitrobenzoyl chloride | Step 3 |
| Reagents | Ethylamine, Anhydrous solvent (DCM or THF) | [3] |
| Yield | ~50-70% (over two steps) | Analogous reactions |
| Purity | >95% after chromatography | Analogous reactions |
Step 5: Synthesis of this compound
The final step is the reduction of the nitro group to the corresponding amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Experimental Protocol:
-
In a hydrogenation vessel, dissolve 2-ethyl-5-nitro-2,3-dihydro-1H-isoindol-1-one (1 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol% of Pd).
-
Seal the vessel and purge with nitrogen, then introduce hydrogen gas (H₂) to the desired pressure (typically 1-4 atm or a balloon).
-
Stir the mixture vigorously at room temperature until the hydrogen uptake ceases or TLC analysis indicates complete consumption of the starting material.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by recrystallization or column chromatography if necessary.
| Parameter | Value | Reference |
| Starting Material | 2-Ethyl-5-nitro-2,3-dihydro-1H-isoindol-1-one | Step 4 |
| Reagents | 10% Palladium on carbon (Pd/C), Hydrogen gas (H₂) | [4] |
| Yield | >90% | [4] |
| Purity | >98% after purification | Analogous reactions |
Data Presentation
The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product. Note that some of the spectroscopic data for the intermediates are predicted based on analogous structures and would require experimental confirmation.
Table 1: Physicochemical and Spectroscopic Data of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted ¹H NMR (CDCl₃, δ ppm) | Predicted ¹³C NMR (CDCl₃, δ ppm) |
| 2-Methyl-4-nitrobenzoic Acid | C₈H₇NO₄ | 181.15 | 8.3-8.1 (m, 2H), 7.9 (d, 1H), 2.7 (s, 3H) | 168.0, 150.0, 140.0, 132.0, 130.0, 125.0, 123.0, 22.0 |
| 2-(Bromomethyl)-4-nitrobenzoic Acid | C₈H₆BrNO₄ | 260.04 | 8.4-8.2 (m, 2H), 8.0 (d, 1H), 5.0 (s, 2H) | 167.5, 150.5, 142.0, 133.0, 131.0, 126.0, 124.0, 30.0 |
| 2-Ethyl-5-nitro-2,3-dihydro-1H-isoindol-1-one | C₁₀H₁₀N₂O₃ | 206.20 | 8.3-8.1 (m, 2H), 7.8 (d, 1H), 4.5 (s, 2H), 3.6 (q, 2H), 1.2 (t, 3H) | 168.0, 148.0, 145.0, 135.0, 128.0, 125.0, 120.0, 48.0, 42.0, 13.0 |
| This compound | C₁₀H₁₂N₂O | 176.22 | 7.1 (d, 1H), 6.8-6.6 (m, 2H), 4.2 (s, 2H), 3.8 (br s, 2H), 3.5 (q, 2H), 1.2 (t, 3H) | 169.0, 147.0, 135.0, 125.0, 120.0, 115.0, 110.0, 48.5, 42.5, 13.5 |
Mandatory Visualizations
The following diagrams illustrate the key experimental workflows for the synthesis.
Caption: Workflow for the synthesis of 2-Methyl-4-nitrobenzoic Acid.
Caption: Workflow for the reduction of 2-Ethyl-5-nitro-2,3-dihydro-1H-isoindol-1-one.
Conclusion
This technical guide provides a comprehensive and detailed pathway for the synthesis of this compound. The described methodologies are based on well-established and reliable chemical transformations, offering a solid foundation for researchers in the field. While the provided protocols are robust, further optimization may be required to achieve the desired scale and purity for specific applications. The successful synthesis of this compound will provide access to a valuable building block for the development of novel therapeutic agents.
References
Unraveling the Potential Mechanism of Action of 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one: A Focus on PARP Inhibition
Disclaimer: Direct experimental data on the mechanism of action for 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one is not available in the public domain. This technical guide synthesizes information on the well-established activities of structurally related isoindolin-1-one compounds to propose a likely mechanism of action. The primary target for this class of molecules is Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair.
Executive Summary
The isoindolin-1-one scaffold is a recognized pharmacophore in the development of inhibitors for Poly(ADP-ribose) polymerase (PARP), particularly PARP-1.[1] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1] By inhibiting PARP, isoindolin-1-one derivatives can lead to the accumulation of SSBs, which, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs).[2] In cancer cells with deficiencies in the homologous recombination (HR) pathway for DSB repair (e.g., those with BRCA1/2 mutations), this accumulation of DSBs results in cell death via a process known as synthetic lethality.[3] This document outlines the putative mechanism of action of this compound as a PARP inhibitor, including the relevant signaling pathways and generic experimental protocols for assessing such activity.
Proposed Mechanism of Action: PARP Inhibition
The structural similarity of the isoindolin-1-one core to the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), the substrate for PARP enzymes, suggests a competitive inhibition mechanism at the catalytic site of PARP.[3] By occupying the NAD+ binding site, the compound would prevent the synthesis and attachment of poly(ADP-ribose) (PAR) chains to target proteins, including PARP itself (automodification).[2] This inhibition of PARylation has two major consequences:
-
Impaired DNA Repair: The recruitment of DNA repair machinery to the site of single-strand breaks is hindered, leading to their accumulation.[4]
-
PARP Trapping: The inhibitor can trap the PARP enzyme on the DNA at the site of the break. This PARP-DNA complex is a significant physical impediment to DNA replication, leading to the formation of double-strand breaks.[5]
This dual action is particularly effective in cancer cells with compromised homologous recombination repair pathways, making PARP inhibitors a targeted therapy.
Signaling Pathway
The proposed mechanism of action centers on the disruption of the DNA damage response pathway. The diagram below illustrates the role of PARP in single-strand break repair and how its inhibition leads to cell death in HR-deficient cells.
Caption: PARP Inhibition Pathway in HR-Deficient Cells.
Quantitative Data for Representative Isoindolin-1-one PARP Inhibitors
While specific data for this compound is unavailable, the following table presents inhibitory activities of a representative isoindolin-1-one compound, NMS-P118, and other established PARP inhibitors to provide a benchmark for this chemical class.[1]
| Compound | Chemical Class | PARP-1 IC50 (nM) | PARP-1 Ki (nM) | PARP-1 Kd (nM) | PARP-2 IC50 (nM) | Selectivity (PARP-2 Kd / PARP-1 Kd) |
| NMS-P118 | Isoindolin-1-one | - | - | < 30 | > 10,000 | > 333 |
| Olaparib | Phthalazinone | 5 | 1.2 | 1.8 | 1 | 2.8 |
| Rucaparib | Indole Carboxamide | 1.4 | - | 1.8 | - | - |
| Talazoparib | Fluoro-dihydroisoquinolinone | 0.57 | - | 0.3 | 0.28 | 0.5 |
Data presented is for illustrative purposes and is based on published values for the respective compounds.
Experimental Protocols
The following are generalized protocols for assessing the PARP inhibitory activity of a compound.
In Vitro PARP1 Enzyme Activity Assay (Fluorometric)
This assay measures the activity of recombinant PARP1 by detecting the consumption of NAD+.
Methodology:
-
Reagent Preparation:
-
Prepare a working solution of the test compound (e.g., in DMSO) and serially dilute to the desired concentrations.
-
Prepare a solution of recombinant human PARP1 enzyme in assay buffer.
-
Prepare a solution of activated DNA and β-NAD+.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add the test compound at various concentrations.
-
Add the PARP1 enzyme solution to all wells except the negative control.
-
Initiate the reaction by adding the activated DNA and β-NAD+ mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining NAD+ using a developing reagent that generates a fluorescent signal.
-
-
Data Analysis:
-
The fluorescence intensity is inversely proportional to PARP1 activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a positive control (no inhibitor).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Generalized workflow for a PARP activity assay.
Cellular PARP Inhibition Assay (PAR Synthesis Assay)
This assay measures the ability of a compound to inhibit PARP activity within cells.
Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., with known BRCA mutations) in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified period.
-
Induce DNA damage using an agent like hydrogen peroxide to stimulate PARP activity.
-
-
Detection of PAR Synthesis:
-
Fix and permeabilize the cells.
-
Use an antibody specific for poly(ADP-ribose) to detect the level of PAR synthesis.
-
A secondary antibody conjugated to a fluorescent marker is then used for visualization and quantification.
-
-
Data Analysis:
-
Quantify the fluorescent signal using immunofluorescence microscopy or a plate reader.
-
The reduction in signal in treated cells compared to untreated, DNA-damaged cells indicates PARP inhibition.
-
Determine the cellular IC50 value.
-
Conclusion
While the precise mechanism of action for this compound has not been empirically determined, its structural features strongly suggest that it functions as a PARP inhibitor. The isoindolin-1-one scaffold is a key element in several known potent PARP inhibitors. The proposed mechanism involves competitive inhibition of PARP at the NAD+ binding site, leading to an accumulation of DNA single-strand breaks and PARP trapping. This ultimately results in synthetic lethality in cancer cells with deficient homologous recombination repair. Further experimental validation is necessary to confirm this hypothesis and to quantify the potency and selectivity of this specific compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
Unveiling the Potential: A Technical Guide to the Biological Activity of 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one
Disclaimer: Scientific literature available as of late 2025 does not contain specific studies on the biological activity, experimental protocols, or signaling pathways associated with 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one. This guide, therefore, provides a speculative overview based on the known biological activities of the broader amino-isoindolinone and isoindolinone chemical classes. The information presented is intended for research and drug development professionals to highlight potential areas of investigation for this novel compound.
Introduction
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of a variety of biologically active molecules. Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective activities. The subject of this technical guide, this compound, is a specific derivative characterized by an amino group at the 5-position and an ethyl group at the 2-position of the isoindolinone core. While direct experimental data for this compound is currently unavailable, its structural features suggest several plausible avenues for biological activity that warrant further investigation.
Potential Biological Activities of the Amino-Isoindolinone Scaffold
Based on the activities of structurally related compounds, this compound could potentially exhibit a range of biological effects. The amino-isoindolinone core is a recurring motif in compounds targeting various enzymes and receptors.
Potential Anticancer Activity
Numerous isoindolinone derivatives have been investigated for their antiproliferative effects against various cancer cell lines. For instance, certain 2-benzyl-6-substituted-ethoxy-isoindolinone derivatives have shown cytotoxic activity.[1] The mechanism of action for such compounds can be diverse, including the inhibition of kinases, modulation of transcription factors, or induction of apoptosis. The presence of the amino group on the aromatic ring of this compound could be a key determinant for its potential anticancer properties, as this group can participate in crucial hydrogen bonding interactions with biological targets.
Potential as a Modulator of Neurological Targets
The isoindolinone and related isoquinolinone structures have been identified as modulators of central nervous system targets. For example, some isoquinolin-1(2H)-one and isoindolin-1-one derivatives have been characterized as positive ago-allosteric modulators of the 5-HT2C receptor, a target implicated in mood disorders and appetite control. The specific substitution pattern of this compound would influence its potential interaction with such receptors.
Potential Antimicrobial and Antileishmanial Activities
Derivatives of the related isoindole-1,3-dione scaffold have been reported to possess antimicrobial and antileishmanial properties.[2] While the core structure is different (dione vs. mono-one), the shared phthalimide-like substructure suggests that this compound could be explored for similar activities. The amino and ethyl substituents would modulate the lipophilicity and electronic properties of the molecule, which are critical for antimicrobial efficacy.
Proposed Experimental Workflow for Biological Evaluation
For researchers interested in investigating the biological potential of this compound, a systematic experimental workflow is recommended.
Caption: Proposed workflow for the synthesis and biological evaluation of this compound.
Hypothetical Signaling Pathway Involvement
Given the potential for anticancer activity, a hypothetical signaling pathway that could be modulated by this compound is presented below. This is a speculative representation and would require experimental validation.
Caption: Hypothetical signaling pathway potentially inhibited by this compound leading to anticancer effects.
Conclusion and Future Directions
While the specific biological profile of this compound remains to be elucidated, the rich pharmacology of the parent isoindolinone scaffold provides a strong rationale for its investigation. Future research should focus on the synthesis of this compound and its evaluation in a broad range of biological assays to uncover its therapeutic potential. The insights gained from such studies will be invaluable for the drug development community and could lead to the discovery of novel therapeutic agents. It is imperative that any future findings are published to enrich the public scientific knowledge base and guide further research in this promising area of medicinal chemistry.
References
5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one derivatives and analogs
An In-Depth Technical Guide to 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one Derivatives and Analogs
Authored by: A Senior Application Scientist
Foreword: The isoindolinone scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmaceuticals and biologically active compounds.[1][2] Its rigid, bicyclic framework provides a unique three-dimensional arrangement for substituents, enabling precise interactions with biological targets. This guide delves into the technical nuances of a specific, highly functionalized class: the this compound derivatives. We will explore their synthesis, structure-activity relationships (SAR), and diverse pharmacological applications, providing researchers and drug development professionals with a comprehensive resource grounded in established scientific principles.
The Core Moiety: this compound
The title compound, this compound, serves as a pivotal intermediate in the synthesis of advanced therapeutic agents.[3] Its structure combines the foundational isoindolinone core with two key functional groups that are critical for further chemical modification and for defining its interaction with biological systems.
-
Chemical Identity:
-
Core Structure: A fused benzene and pyrrolidinone ring system.
-
Key Substituents:
-
An amino group (-NH₂) at the 5-position of the aromatic ring, which acts as a potent hydrogen bond donor and a nucleophilic handle for derivatization.
-
An ethyl group (-CH₂CH₃) at the 2-position (the nitrogen atom), which modulates the compound's lipophilicity and steric profile.
-
The strategic placement of these groups makes this molecule a versatile building block for creating libraries of compounds aimed at a wide range of biological targets, from enzymes to cellular receptors.[3]
Synthesis Strategies: Constructing the Isoindolinone Core
The construction of the C(3)-substituted isoindolinone core is a subject of extensive research, with methodologies evolving to enhance efficiency, yield, and substrate scope.[1][5] Common strategies involve the intramolecular cyclization of benzamide precursors.
Conceptual Synthetic Workflow
A prevalent approach involves the cyclization of an ortho-substituted N-alkyl benzamide. For the 5-amino derivative, this typically begins with a nitro-substituted precursor, which is later reduced to the desired amine.
Caption: Conceptual synthesis pathway for 5-amino-2-ethylisoindolin-1-one.
Exemplary Synthesis Protocol (General Methodology)
This protocol describes a generalized, two-phase laboratory procedure for synthesizing a 5-amino-N-substituted isoindolinone derivative.
Phase 1: Amide Precursor Synthesis
-
Acid Activation: To a solution of 4-nitro-2-methylbenzoic acid (1.0 eq) in dichloromethane (DCM, 10 mL/g), add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF, 1 drop).
-
Reaction Monitoring: Stir the mixture at room temperature for 2-3 hours until gas evolution ceases. Monitor the conversion of the carboxylic acid to the acid chloride via thin-layer chromatography (TLC).
-
Amidation: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of ethylamine (2.2 eq) in DCM.
-
Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-ethyl-4-nitro-2-methylbenzamide.
Phase 2: Cyclization and Reduction
-
Radical Bromination: Dissolve the amide from Phase 1 in carbon tetrachloride. Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN.
-
Reflux: Heat the mixture to reflux (approx. 77°C) for 6-8 hours, monitoring the consumption of the starting material by TLC.
-
Cyclization: After cooling, filter the succinimide byproduct. Concentrate the filtrate and redissolve in a polar aprotic solvent like DMF. Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) and stir at 60°C for 12 hours to facilitate intramolecular cyclization.
-
Isolation: Pour the reaction mixture into ice water to precipitate the product. Filter, wash the solid with water, and dry to obtain 5-nitro-2-ethyl-2,3-dihydro-1H-isoindol-1-one.
-
Nitro Reduction: Suspend the nitro-intermediate in ethanol. Add stannous chloride (SnCl₂, 3.0 eq) and heat to 70°C for 4 hours.
-
Final Purification: Cool the reaction, neutralize with a saturated sodium bicarbonate solution, and extract with ethyl acetate. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography (silica gel) to yield the final this compound.
Structure-Activity Relationships (SAR): Tuning for Potency and Selectivity
The biological activity of isoindolinone derivatives can be profoundly altered by modifying substituents at various positions.[1] Understanding these SARs is crucial for rational drug design.
Caption: Key Structure-Activity Relationship points on the isoindolinone scaffold.
-
The 5-Amino Group: This group is a critical pharmacophore in many potent isoindolinone analogs. For example, in pomalidomide, an analog of thalidomide, an amino group at this position is essential for its activity.[2] This amine can serve as a hydrogen bond donor, anchoring the molecule in the active site of a target protein. It also provides a reactive site for creating more complex derivatives.
-
The 2-Ethyl Group: The substituent on the isoindolinone nitrogen plays a significant role in defining the compound's pharmacokinetic profile.[6] The ethyl group in the core molecule provides a degree of lipophilicity, which can be important for properties like cell permeability and penetration of the blood-brain barrier (BBB).[7] Varying the size and polarity of this group allows for fine-tuning of solubility and metabolic stability.
-
The Aromatic Ring and C3-Position: Modifications to the benzene ring, such as the introduction of electron-withdrawing or heterocyclic moieties, have been shown to significantly improve biological efficacy across various therapeutic areas.[1] The C3-position is another hot-spot for derivatization, with substitutions at this carbon leading to compounds with enhanced anticancer, antiviral, and anti-inflammatory activities.[1]
Pharmacological Profile and Therapeutic Applications
The isoindolinone scaffold is a versatile platform that has given rise to drugs and clinical candidates with diverse mechanisms of action.[2][8]
A. Anticancer Activity: PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA damage repair.[7] In cancers with existing deficiencies in DNA repair pathways (e.g., BRCA mutations), inhibiting PARP leads to synthetic lethality. The isoindolinone scaffold is structurally similar to the nicotinamide moiety of NAD+, the natural substrate for PARP. This allows isoindolinone derivatives to act as competitive inhibitors at the enzyme's catalytic site.[7] Their favorable physicochemical properties, such as moderate lipophilicity, make them promising candidates for treating CNS cancers by enabling BBB penetration.[7]
Caption: Mechanism of PARP inhibition by isoindolinone derivatives in cancer cells.
B. Carbonic Anhydrase Inhibition
Certain isoindolinone derivatives have demonstrated potent inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II.[9] These enzymes are involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy.[9] Studies have shown that novel isoindolinone sulfamates can exhibit inhibition in the low nanomolar range, sometimes superior to the standard inhibitor acetazolamide.[9]
| Compound ID | Target Isoform | Kᵢ (nM) | IC₅₀ (nM) |
| 2a (Ethyl deriv.) | hCA I | 22.03 ± 9.21 | - |
| 2c | hCA I | 11.48 ± 4.18 | 11.24 ± 0.291 |
| 2f | hCA I | 16.09 ± 4.14 | - |
| Acetazolamide (AAZ) | hCA I | 26.15 ± 4.37 | 35.26 ± 0.994 |
| 2c | hCA II | 14.87 ± 3.25 | - |
| 2f | hCA II | 9.32 ± 2.35 | 13.02 ± 0.041 |
| Acetazolamide (AAZ) | hCA II | 13.54 ± 2.19 | 15.17 ± 0.215 |
| Data synthesized from reference[9]. Note: Not all values were available for all compounds. |
C. Diverse Biological Activities
The versatility of the isoindolinone scaffold extends to numerous other therapeutic areas:[1][10]
-
Anti-inflammatory & Analgesic: Some derivatives function as inhibitors of cyclooxygenase (COX) enzymes, reducing the production of prostaglandins, similar to NSAIDs like indoprofen.[2][8]
-
Antimicrobial & Antioxidant: Certain compounds have shown the ability to protect cells from damage caused by reactive oxygen species (ROS) and exhibit antimicrobial properties.[9]
-
CNS Agents: The scaffold is found in compounds developed as antipsychotics and sedatives.[10]
Standardized Biological Assay Protocol: Carbonic Anhydrase Inhibition
This protocol outlines a standard in vitro assay to determine the inhibitory potential of a test compound against human carbonic anhydrase I (hCA I).
-
Preparation of Reagents:
-
Assay Buffer: 0.02 M Tris-HCl, pH 7.4.
-
Enzyme Solution: Prepare a stock solution of purified human carbonic anhydrase I (e.g., from Sigma-Aldrich) in the assay buffer to a final concentration of 2.0 µg/mL.
-
Substrate Solution: Prepare a 5 mM solution of 4-nitrophenyl acetate (NPA) in anhydrous acetonitrile.
-
Inhibitor Solutions: Prepare a stock solution of the test compound (e.g., this compound derivative) in DMSO. Create a series of dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
-
Assay Procedure (96-well plate format):
-
Add 140 µL of assay buffer to each well.
-
Add 20 µL of the respective inhibitor dilution (or buffer for control wells).
-
Add 20 µL of the hCA I enzyme solution to all wells except the blank. Mix gently.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the NPA substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader.
-
Measure the absorbance at 400 nm every 30 seconds for 10 minutes. The product of the enzymatic reaction, 4-nitrophenol, absorbs at this wavelength.
-
The rate of reaction (V) is determined from the slope of the linear portion of the absorbance vs. time curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the Michaelis constant (Kₘ) for the substrate is known.
-
References
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. chemshuttle.com [chemshuttle.com]
- 4. 6-amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one | 1234616-17-1 | JZB61617 [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. future4200.com [future4200.com]
- 7. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core | MDPI [mdpi.com]
- 9. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Spectroscopic and Experimental Data for 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one: A Technical Overview
Despite a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic data (NMR, IR, MS) for 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one could not be located. While the compound is listed in several chemical supplier catalogs and has an assigned CAS number (341669-77-2), the primary synthesis and characterization data containing the specific quantitative spectroscopic information required for this technical guide is not publicly accessible through the conducted searches.
The search yielded information for several structurally related but distinct compounds, including the 6-amino isomer and various isoindole-1,3-dione derivatives. However, no publication or database provided the specific NMR peak assignments, IR absorption frequencies, or mass spectrometry fragmentation patterns for the target molecule, this compound.
Consequently, it is not possible to provide the requested in-depth technical guide with clearly structured data tables, detailed experimental protocols, and the mandatory visualizations for this specific compound at this time.
For researchers, scientists, and drug development professionals requiring this information, it is recommended to:
-
Consult specialized, proprietary chemical and reaction databases that may contain synthetic procedures and characterization data not available in the public domain.
-
Contact chemical suppliers who list this compound in their catalogs, as they may have access to the certificate of analysis or other internal analytical data.
-
Perform an independent synthesis and characterization of the compound to generate the necessary spectroscopic data.
This document will be updated if and when the requisite spectroscopic data for this compound becomes available in the public domain.
The Quest for 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one: A Technical Review of a Related Isoindoline Structure
Disclaimer: Extensive literature searches for in vitro and in vivo studies of 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one did not yield specific research data for this exact compound. The following technical guide is therefore presented as an illustrative example based on a closely related and publicly studied isoindoline derivative, N-[2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione , to demonstrate the requested data presentation, experimental protocol documentation, and visualization. This compound was investigated for its potential as a cholinesterase inhibitor.
Quantitative Data Summary
The inhibitory activity of N-[2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione and related compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) was evaluated. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound | Target Enzyme | IC50 (µM) |
| N-[2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione (Derivative I) | AChE | 1.12 |
| N-{2-[4-(diphenylmethyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione (Derivative III) | BuChE | 21.24 |
Experimental Protocols
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of the synthesized isoindoline derivatives against AChE and BuChE was determined using a modified Ellman's spectrophotometric method.[1]
Materials:
-
Acetylcholinesterase (AChE) from Electric eel
-
Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCI) as substrate for AChE
-
Butyrylthiocholine iodide (BTCI) as substrate for BuChE
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (isoindoline derivatives)
-
Donepezil (reference inhibitor)
Procedure:
-
The reaction mixture was prepared in a 96-well microplate.
-
25 µL of the test compound solution at various concentrations (10⁻⁴ to 10⁻⁹ mol/dm³) was added to the wells.
-
200 µL of the appropriate enzyme solution (AChE or BuChE) was then added.
-
The mixture was incubated for 15 minutes at 37°C.
-
Following incubation, 25 µL of the substrate solution (ATCI or BTCI) was added to initiate the enzymatic reaction.
-
The absorbance was measured at a wavelength of 412 nm at regular intervals to monitor the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced from the reaction of thiocholine with DTNB.
-
The rate of reaction was calculated from the change in absorbance over time.
-
The percentage of inhibition was determined by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. All measurements were performed in triplicate.
Visualizations
Experimental Workflow for Cholinesterase Inhibition Assay
Caption: Workflow of the in vitro cholinesterase inhibition assay.
Proposed Interaction with Acetylcholinesterase
Based on in silico studies of related isoindoline-1,3-dione derivatives, a proposed binding mode within the active site of acetylcholinesterase has been described.[1] The molecule is positioned within the enzyme's active site gorge, interacting with key residues.
Caption: Proposed interactions of an isoindoline derivative with AChE.
References
Potential Therapeutic Targets for 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one: A Technical Guide
Disclaimer: This document explores potential therapeutic targets for 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one based on the known biological activities of the broader isoindolin-1-one chemical class. The specific compound, this compound, has not been extensively studied, and therefore, the therapeutic targets discussed herein are speculative and require experimental validation.
The isoindolin-1-one scaffold is a key structural feature in numerous biologically active compounds, including both natural products and synthetic drugs.[1] This heterocyclic core is notably present in the clinically significant immunomodulatory drug lenalidomide, which is a derivative of thalidomide.[2] The diverse biological activities exhibited by isoindolin-1-one derivatives suggest that this compound may also interact with a range of therapeutic targets. This guide outlines potential targets based on the activities of analogous compounds, providing a framework for future research and drug development efforts.
Kinase Inhibition: A Promising Avenue in Oncology
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Several studies have highlighted the potential of isoindolin-1-one derivatives as kinase inhibitors.
Cyclin-Dependent Kinase 7 (CDK7)
CDK7 is a key regulator of the cell cycle and transcription.[3][4][5] It acts as a CDK-activating kinase (CAK) and is a component of the general transcription factor TFIIH.[5][6] Inhibition of CDK7 can disrupt both cell cycle progression and the transcription of genes essential for cancer cell proliferation and survival.[3][7] Computational studies have suggested that isoindolin-1-one scaffolds have the potential to act as effective CDK7 inhibitors, making this a compelling therapeutic target for this compound.[7][8][9]
CDK7 Signaling Pathway
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates cell survival, growth, proliferation, and metabolism.[10][11][12] Constitutive activation of this pathway is a common event in many cancers, making it an attractive target for therapeutic intervention.[2][13] Isoindolinone derivatives have been identified as inhibitors of the serine/threonine kinase Akt, suggesting that this compound could potentially target this pathway.[14] Furthermore, isoindolin-1-one-based compounds have been investigated as PI3Kγ inhibitors.[15][16]
PI3K/Akt Signaling Pathway
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[17][18] These enzymes are involved in a wide range of physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[19][20][21] Recent studies have demonstrated that isoindolinone derivatives can be potent inhibitors of human carbonic anhydrase (hCA) isoforms I and II.[22][23]
Quantitative Data for Isoindolinone Derivatives as Carbonic Anhydrase Inhibitors
| Compound ID | Target Isoform | Ki (nM) | Reference |
| 2c | hCA I | 16.09 ± 4.14 | [22] |
| 2f | hCA I | 11.48 ± 4.18 | [22] |
| 2c | hCA II | 14.87 ± 3.25 | [22] |
| 2f | hCA II | 9.32 ± 2.35 | [22] |
| Acetazolamide | hCA I | 436.20 | [24] |
| Acetazolamide | hCA II | 93.53 | [24] |
Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase (COX) enzymes are central to the inflammatory process, as they catalyze the conversion of arachidonic acid to prostaglandins.[1][25][26] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and is upregulated during inflammation.[1] Selective inhibition of COX-2 is a key strategy for the development of anti-inflammatory and analgesic drugs with reduced gastrointestinal side effects.[1][27] Several isoindoline and isoindolinone derivatives have been shown to be potent and selective COX-2 inhibitors.[28][29][30]
COX-2 Inflammatory Pathway
Quantitative Data for Isoindoline Derivatives as COX-2 Inhibitors
| Compound ID | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) | Reference |
| 10b | 0.18 | - | [28] |
| 10c | 0.15 | - | [28] |
| 11a | 0.14 | - | [28] |
| 11d | 0.11 | 103 | [28] |
| 13 | 0.12 | - | [28] |
| 14 | 0.11 | - | [28] |
| Celecoxib | 0.09 | - | [28] |
| 4e | 2.35 ± 0.04 | - | [31] |
| 9h | 2.422 ± 0.10 | - | [31] |
| 9i | 3.34 ± 0.05 | - | [31] |
Experimental Protocols
The following are generalized protocols for assessing the activity of compounds against the potential therapeutic targets discussed.
General Workflow for In Vitro Enzyme Inhibition Assay
References
- 1. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. PI3K/AKT Signaling in Cancer | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. US8895571B2 - Isoindolinone and pyrrolopyridinone derivatives as Akt inhibitors - Google Patents [patents.google.com]
- 15. Synthesis of a 6-Aza-Isoindolinone-Based Inhibitor of Phosphoinositide 3-Kinase γ via Ruthenium-Catalyzed [2 + 2 + 2] Cyclotrimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmacy180.com [pharmacy180.com]
- 19. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. drugs.com [drugs.com]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 26. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 27. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one: A Novel Investigational Compound
Disclaimer
The following application notes and protocols are a synthesized compilation based on the analysis of structurally similar compounds and potential, unverified biological activities of 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one. No direct experimental data for this specific compound has been published in the peer-reviewed literature. These protocols are intended for research purposes only and should be adapted and validated by qualified scientists and researchers.
Introduction
This compound is a novel small molecule with a chemical structure suggestive of potential activity as a modulator of key cellular signaling pathways. Its isoindolinone core is a feature found in a variety of biologically active compounds, including inhibitors of poly(ADP-ribose) polymerase (PARP). PARP enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like those with BRCA1/2 mutations. This document outlines hypothetical experimental protocols to investigate the potential of this compound as a PARP inhibitor.
Predicted Physicochemical Properties
A summary of predicted physicochemical properties for this compound is provided below. These values are computationally derived and await experimental verification.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.22 g/mol |
| XLogP3 | 0.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
Experimental Protocols
The following protocols are designed to investigate the hypothesized activity of this compound as a PARP inhibitor.
Protocol 1: In Vitro PARP1 Inhibition Assay (Chemiluminescent)
This assay determines the half-maximal inhibitory concentration (IC₅₀) of the compound against PARP1.
Materials:
-
Recombinant Human PARP1 Enzyme (e.g., from R&D Systems)
-
PARP1 Assay Buffer (e.g., 50 mM Tris pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Histone H1 (as a PARP1 substrate)
-
NAD⁺ (Biotinylated)
-
Streptavidin-HRP
-
Chemiluminescent Substrate (e.g., Luminol-based)
-
96-well white microplates
-
Plate reader with chemiluminescence detection capabilities
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add 5 µL of the compound dilutions to the wells of a 96-well plate. Include a positive control (a known PARP inhibitor like Olaparib) and a negative control (DMSO vehicle).
-
Add 20 µL of PARP1 enzyme solution (e.g., 25 ng/well) to each well.
-
Add 10 µL of a solution containing Histone H1 (e.g., 1 µ g/well ) and biotinylated NAD⁺ (e.g., 5 µM) to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour.
-
Add 50 µL of Streptavidin-HRP solution (e.g., 1:5000 dilution in assay buffer) to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 50 µL of chemiluminescent substrate to each well.
-
Immediately measure the chemiluminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Cellular PARP Inhibition Assay (PAR Assay)
This assay measures the inhibition of PARP activity within cells.
Materials:
-
Cancer cell line (e.g., HeLa or a BRCA-deficient cell line like CAPAN-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
DNA damaging agent (e.g., hydrogen peroxide or methyl methanesulfonate)
-
Anti-PAR antibody (for Western blotting or ELISA)
-
Secondary antibody conjugated to HRP
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 1 hour.
-
Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 10 mM H₂O₂ for 10 minutes).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Quantify the protein concentration in each lysate.
-
Analyze the levels of poly(ADP-ribose) (PAR) using either Western blotting or an ELISA with an anti-PAR antibody.
-
Quantify the PAR signal and normalize it to the total protein concentration.
-
Determine the concentration of the compound that inhibits PAR formation by 50% (IC₅₀).
Visualizations
Hypothesized PARP Inhibition Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound as a PARP inhibitor, leading to synthetic lethality in BRCA-deficient cancer cells.
Caption: Hypothesized mechanism of PARP inhibition leading to synthetic lethality.
Experimental Workflow for In Vitro PARP1 Inhibition Assay
The diagram below outlines the key steps in the in vitro chemiluminescent assay to determine the IC₅₀ of the investigational compound.
Caption: Workflow for the in vitro PARP1 inhibition assay.
Application Notes and Protocols for 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one is a synthetic organic compound belonging to the isoindolinone class of molecules. Isoindolinone derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2] Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in experimental settings. These application notes provide a comprehensive guide to dissolving and preparing solutions of this compound for various research applications.
Physicochemical Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₂N₂O
-
Molecular Weight: 176.22 g/mol
-
CAS Number: 1234615-94-1
-
Appearance: Typically a solid powder.
Solubility Profile
Table 1: Estimated Solubility of this compound
| Solvent | Estimated Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing high-concentration stock solutions.[4][5] |
| Dimethylformamide (DMF) | Moderate to High | An alternative to DMSO for stock solutions. |
| Ethanol | Moderate | May be suitable for some applications, but lower concentrations are achievable compared to DMSO. |
| Methanol | Moderate | Similar to ethanol. |
| Water | Low to Insoluble | Direct dissolution in aqueous buffers is not recommended. |
| Phosphate-Buffered Saline (PBS) | Low to Insoluble | Dilution from a stock solution is necessary. |
Experimental Protocols
Protocol for Preparing a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the required mass:
-
For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 176.22 g/mol * (1000 mg / 1 g) = 1.7622 mg
-
-
-
Weigh the compound:
-
Carefully weigh out approximately 1.76 mg of this compound and place it into a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
-
Dissolve the compound:
-
Vortex the tube thoroughly for 1-2 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no solid particles are present. If necessary, gentle warming in a 37°C water bath or sonication can aid dissolution.[5]
-
-
Storage:
Protocol for Preparing Working Solutions for Cell-Based Assays
This protocol details the dilution of the DMSO stock solution into an aqueous medium (e.g., cell culture medium) for in vitro experiments.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed (37°C) sterile cell culture medium or desired aqueous buffer
-
Sterile tubes for dilution
Procedure:
-
Determine the final desired concentration:
-
For example, to prepare a 10 µM working solution.
-
-
Perform serial dilutions (recommended):
-
To minimize precipitation, it is advisable to perform a stepwise dilution.[4]
-
First, prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to the aqueous medium.
-
Then, perform the final dilution to the desired concentration.
-
-
Final Dilution:
-
To prepare a 10 µM working solution from a 10 mM stock, the dilution factor is 1:1000.
-
Add 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed aqueous medium.
-
Mix gently by pipetting up and down or by inverting the tube. Avoid vigorous vortexing which can cause the compound to precipitate.
-
-
DMSO Concentration Control:
-
Use Immediately:
-
It is best to prepare fresh working solutions for each experiment and use them immediately to avoid potential compound precipitation or degradation over time.[9]
-
Troubleshooting
Table 2: Common Issues and Solutions
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | Poor aqueous solubility of the compound. | - Lower the final concentration of the compound.- Pre-warm the aqueous medium to 37°C before adding the stock solution.- Add the stock solution dropwise while gently vortexing the medium.- Consider using a co-solvent or a small amount of a biocompatible surfactant (e.g., Tween-20) in the assay medium.[5] |
| Cloudy or hazy solution after dilution | Formation of fine precipitate or aggregates. | - Visually inspect the solution under a microscope.- Filter the final solution through a sterile 0.22 µm filter.- Use dynamic light scattering (DLS) to check for aggregates.[5] |
| Inconsistent or non-reproducible assay results | Variable effective concentrations due to poor solubility or instability. | - Prepare fresh working solutions for each experiment.- Ensure complete dissolution of the stock solution before each use.- Perform a solubility test to determine the maximum soluble concentration in your specific assay medium.[5] |
| Observed cytotoxicity in vehicle control wells | The concentration of the organic solvent (e.g., DMSO) is too high. | - Reduce the final concentration of the organic solvent (typically <0.5% for DMSO).[8]- Run a dose-response curve for the solvent alone to determine its cytotoxic threshold in your specific cell line. |
Visualization of Experimental Workflow
The following diagram illustrates the decision-making process and workflow for dissolving and preparing solutions of this compound.
Caption: Workflow for preparing stock and working solutions.
Safety Precautions
-
Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
-
DMSO can facilitate the absorption of other chemicals through the skin; therefore, exercise caution when handling DMSO solutions.
References
- 1. Isoindolinone compounds active as Kv1.5 blockers identified using a multicomponent reaction approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
Applications of 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one in Molecular Biology: A Review of the Isoindolinone Scaffold
Abstract
This document outlines the potential applications of the chemical scaffold represented by 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one in the field of molecular biology. Direct experimental data and specific applications for this particular compound are not extensively documented in publicly available scientific literature. However, by examining the broader class of isoindolinone and isoindole-1,3-dione derivatives, we can infer potential areas of research and application. These scaffolds are recognized for their versatile biological activities, including enzyme inhibition and receptor modulation, which are of significant interest in drug discovery and molecular biology research. This document provides an overview of these potential applications, representative experimental protocols, and conceptual signaling pathways.
Introduction to the Isoindolinone Scaffold
The isoindolinone core structure is a key pharmacophore found in a variety of biologically active molecules. While specific data on this compound is sparse, its structural analogs have been investigated for several therapeutic applications. Research into related compounds suggests that the isoindolinone scaffold can be derivatized to interact with various biological targets.
For instance, derivatives of 1-H-isoindole-1,3(2H)-dione have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the regulation of cholinergic neurotransmission.[1] Additionally, other substituted 2,3-dihydro-1H-isoindol-1-one derivatives have been developed as selective cannabinoid receptor agonists.[2] These examples highlight the potential of the core isoindolinone structure as a versatile starting point for the development of novel molecular probes and therapeutic agents.
Potential Molecular Biology Applications
Based on the activities of structurally related compounds, this compound could be investigated for the following applications:
-
Enzyme Inhibition: As a potential inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant targets in neurodegenerative diseases like Alzheimer's disease.
-
Receptor Modulation: As a ligand for G-protein coupled receptors, such as cannabinoid receptors, which are involved in a wide range of physiological processes including pain, appetite, and immune function.
-
Chemical Probe Development: The amino group on the isoindolinone ring provides a reactive handle for further chemical modification, allowing for the synthesis of fluorescently labeled or biotinylated derivatives to be used as chemical probes for target identification and validation studies.
Quantitative Data for Related Isoindolinone Derivatives
While no specific quantitative data for this compound was found, the following table summarizes the inhibitory activity of some 1-H-isoindole-1,3(2H)-dione derivatives against acetylcholinesterase (AChE) and their binding affinity to the cannabinoid 2 (CB2) receptor. This data is presented to illustrate the potential potency of the broader chemical class.
| Compound Class | Target | Measurement | Value | Reference |
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl) isoindoline-1,3-dione derivative | AChE | IC50 | 0.91 µM | [1] |
| JTE 7-31 (a 2,3-dihydro-1H-isoindol-1-one derivative) | CB2 Receptor | Ki | 0.088 nM | [2] |
| JTE 7-31 (a 2,3-dihydro-1H-isoindol-1-one derivative) | CB1 Receptor | Ki | 11 nM | [2] |
Experimental Protocols
The following is a representative protocol for an in vitro acetylcholinesterase inhibition assay, a common method for evaluating compounds of the isoindolinone class.
Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To determine the concentration of a test compound (e.g., an isoindolinone derivative) that inhibits 50% of AChE activity (IC50).
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Donepezil (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare AChE solution in phosphate buffer.
-
Prepare ATCI solution in phosphate buffer.
-
Prepare DTNB solution in phosphate buffer.
-
Prepare serial dilutions of the test compound and donepezil in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound solution at various concentrations (or positive control/vehicle control)
-
AChE solution
-
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
-
Enzymatic Reaction:
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the substrate, ATCI solution, to each well.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to read the absorbance at regular intervals for a set period (e.g., every minute for 5 minutes) to determine the rate of the reaction.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value from the dose-response curve.
-
Visualizations
The following diagrams illustrate a conceptual experimental workflow and a potential signaling pathway that could be modulated by an isoindolinone derivative.
Caption: Experimental workflow for an in vitro enzyme inhibition assay.
Caption: Conceptual cholinergic signaling pathway modulated by an AChE inhibitor.
Conclusion
While specific molecular biology applications for this compound are not well-documented, the broader isoindolinone scaffold represents a promising area for research and development. The known activities of related compounds as enzyme inhibitors and receptor modulators suggest that this chemical class has significant potential for the development of new tools for molecular biology research and for the discovery of novel therapeutic agents. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its potential applications.
References
Application Notes and Protocols for 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one as a Potential Chemical Probe
Disclaimer: Extensive literature searches did not yield specific data on the biological targets or use of 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one as a chemical probe. The following application notes and protocols are presented as a generalized framework based on the activities of structurally related isoindolinone derivatives. These are intended to serve as a template for potential future research and should not be considered as established applications for this specific compound.
Introduction
The isoindolinone scaffold is a recognized privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2] While the specific compound this compound is not extensively characterized in publicly available literature, related molecules have been investigated for their potential as enzyme inhibitors. This document outlines a hypothetical application of this compound as a chemical probe, drawing parallels from research on similar molecules.
Hypothetical Application: Inhibition of Cholinesterases
Several derivatives of isoindoline-1,3-dione have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the regulation of cholinergic neurotransmission.[3] Dysfunction of these enzymes is implicated in neurodegenerative diseases like Alzheimer's disease.[3] This section provides a hypothetical protocol for evaluating this compound as a cholinesterase inhibitor.
Data Presentation: Hypothetical Inhibitory Activity
The following table summarizes hypothetical quantitative data for the inhibitory activity of this compound against AChE and BuChE. This data is for illustrative purposes only.
| Compound | Target Enzyme | IC₅₀ (µM) | Ki (µM) | Assay Condition |
| This compound | AChE | 15.2 | 8.9 | 50 mM Tris-HCl, pH 8.0, 37°C, 30 min incubation |
| This compound | BuChE | 25.8 | 15.3 | 50 mM Tris-HCl, pH 8.0, 37°C, 30 min incubation |
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the inhibitory activity of a test compound on AChE and BuChE.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BuChE
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
This compound (Test Compound)
-
Donepezil (Positive Control)
-
50 mM Tris-HCl buffer, pH 8.0
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
Prepare stock solutions of the test compound and Donepezil in DMSO.
-
Prepare working solutions of AChE (0.2 U/mL) and BuChE (0.2 U/mL) in Tris-HCl buffer.
-
Prepare a 10 mM solution of DTNB in Tris-HCl buffer.
-
Prepare 10 mM solutions of ATCI and BTCI in deionized water.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of varying concentrations of the test compound (or positive control) to the appropriate wells. For the negative control, add 25 µL of DMSO.
-
Add 50 µL of the respective enzyme solution (AChE or BuChE) to each well.
-
Add 125 µL of the DTNB solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction and Measure Absorbance:
-
Add 25 µL of the corresponding substrate (ATCI for AChE, BTCI for BuChE) to each well to start the reaction.
-
Immediately measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable nonlinear regression model.
-
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates the general role of cholinesterases in neurotransmission and the hypothetical point of inhibition by this compound.
References
- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core[v1] | Preprints.org [preprints.org]
- 2. mdpi.com [mdpi.com]
- 3. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with therapeutic potential.[1][2] Derivatives of this scaffold have been investigated for a wide range of activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][3] Notably, certain isoindolinone derivatives have been identified as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme family in the DNA damage response (DDR).[3]
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one as a potential inhibitor of PARP1. While there is no specific published data on the HTS of this particular compound, its structural similarity to other biologically active isoindolinones suggests its potential as a modulator of targets like PARP1.[3] The following protocols and data are presented as a representative guide for researchers aiming to screen this and similar compounds against PARP1 in a drug discovery setting.
Target Background: PARP1 in DNA Damage and Cancer Therapy
Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that plays a critical role in cellular stress responses, particularly in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[4][5][6] Upon detecting a DNA break, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, using NAD+ as a substrate.[5] This process, known as PARylation, creates a scaffold to recruit other DNA repair proteins.[7]
In cancers with defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations (which are crucial for homologous recombination-mediated repair of double-strand breaks), cells become highly dependent on PARP1-mediated repair.[8] Inhibition of PARP1 in such cancer cells leads to the accumulation of unrepaired SSBs, which collapse replication forks and generate double-strand breaks. Without a functional homologous recombination pathway, these breaks cannot be repaired, leading to cell death. This concept is known as synthetic lethality and has been a successful strategy in cancer therapy.[8]
Hypothetical Data Summary
The following tables present hypothetical quantitative data for this compound (referred to as "Test Compound") in various HTS assays for PARP1 inhibition. These values are for illustrative purposes to guide assay development and data analysis. Olaparib, a known PARP inhibitor, is included as a reference compound.
Table 1: Biochemical Assay Data
| Compound | Assay Type | Target | IC50 (nM) |
| Test Compound | FP | PARP1 | 75 |
| Olaparib | FP | PARP1 | 5 |
| Test Compound | TR-FRET | PARP1 | 82 |
| Olaparib | TR-FRET | PARP1 | 6 |
Table 2: Cell-Based Assay Data
| Compound | Cell Line | Assay Type | EC50 (µM) |
| Test Compound | BRCA1-mutant | Cell Viability | 1.2 |
| Olaparib | BRCA1-mutant | Cell Viability | 0.1 |
| Test Compound | Wild-Type | Cell Viability | > 50 |
| Olaparib | Wild-Type | Cell Viability | > 10 |
Table 3: HTS Assay Quality Control Parameters
| Assay Type | Parameter | Value |
| FP | Z'-factor | 0.78 |
| TR-FRET | Z'-factor | 0.85 |
| Cell-Based | Z'-factor | 0.65 |
Signaling Pathway and Workflow Diagrams
PARP1 Signaling Pathway in DNA Repair.
High-Throughput Screening Workflow for PARP1 Inhibitors.
Experimental Protocols
Protocol 1: Biochemical High-Throughput Screening for PARP1 Inhibitors using a Fluorescence Polarization (FP) Assay
This protocol describes a competitive binding assay to identify compounds that displace a fluorescently labeled PARP inhibitor (tracer) from the PARP1 enzyme.
Materials:
-
Recombinant human PARP1 enzyme
-
Fluorescently labeled PARP inhibitor tracer (e.g., a derivative of Olaparib)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl2, 0.01% (v/v) Triton X-100
-
384-well, low-volume, black assay plates
-
Compound library dissolved in DMSO
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the library into the wells of a 384-well assay plate. Include wells with DMSO only for high control (no inhibition) and a known PARP1 inhibitor (e.g., Olaparib) for low control.
-
Reagent Preparation:
-
Prepare a 2X PARP1 enzyme solution in Assay Buffer.
-
Prepare a 2X fluorescent tracer solution in Assay Buffer. The final concentration of the tracer should be optimized to be at or below its Kd for PARP1 to ensure assay sensitivity.
-
-
Enzyme Addition: Add 10 µL of the 2X PARP1 enzyme solution to all wells containing compounds and controls.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Tracer Addition: Add 10 µL of the 2X fluorescent tracer solution to all wells. The final reaction volume is 20 µL.
-
Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on a fluorescence polarization-capable plate reader using appropriate excitation and emission filters for the fluorophore.
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the high (DMSO) and low (Olaparib) controls.
-
Compounds showing significant inhibition (e.g., >50% or >3 standard deviations from the mean of the high controls) are selected as primary hits for further validation. The Z'-factor should be calculated to assess assay quality and should be ≥ 0.5.[9]
-
Protocol 2: Cell-Based High-Throughput Screening for Synthetic Lethality
This protocol describes a cell-based assay to identify compounds that selectively inhibit the growth of cancer cells with DNA repair deficiencies (e.g., BRCA1-mutant).
Materials:
-
BRCA1-mutant cancer cell line (e.g., MDA-MB-436)
-
Isogenic wild-type cell line for counter-screening
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and antibiotics
-
384-well, white, solid-bottom, tissue culture-treated plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Compound library dissolved in DMSO
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed both BRCA1-mutant and wild-type cells into separate 384-well plates at a pre-optimized density (e.g., 1000 cells/well) in 40 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Addition: Dispense 100 nL of each library compound to the appropriate wells. Include DMSO-only wells as negative controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Viability Measurement:
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 20 µL of CellTiter-Glo® reagent to each well.
-
-
Signal Stabilization:
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the luminescence signal of compound-treated wells to the DMSO-treated controls to determine the percent viability.
-
Hits are identified as compounds that selectively reduce the viability of the BRCA1-mutant cells compared to the wild-type cells.
-
Conclusion
The isoindolinone scaffold represents a promising starting point for the development of novel therapeutics. The protocols outlined in this document provide a robust framework for conducting high-throughput screening of compounds such as this compound against PARP1. By combining biochemical and cell-based screening approaches, researchers can efficiently identify and validate potent and selective inhibitors, paving the way for the development of next-generation cancer therapies based on the principle of synthetic lethality.
References
- 1. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On PAR with PARP: cellular stress signaling through poly(ADP-ribose) and PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP1 - Wikipedia [en.wikipedia.org]
- 7. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
Application Notes and Protocols for the Analytical Detection of 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one is a chemical compound of interest in pharmaceutical research.[1][2][3] Accurate and sensitive analytical methods are crucial for its detection and quantification in various matrices during drug discovery and development processes. This document provides detailed application notes and protocols for the analysis of this compound, primarily focusing on High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a widely used technique for the analysis of small molecules in complex mixtures. While specific validated methods for this exact analyte are not widely published, the following protocols are based on established analytical principles for similar amino-containing heterocyclic compounds.
Compound Information
| Parameter | Value |
| IUPAC Name | This compound |
| CAS Number | 1234615-94-1[1] |
| Molecular Formula | C10H12N2O[1] |
| Molecular Weight | 176.22 g/mol [1][2] |
| Chemical Structure | (Structure would be depicted here in a full document) |
Analytical Techniques
A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of this compound.
-
High-Performance Liquid Chromatography (HPLC): Ideal for the separation and purity assessment of the compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for separation and identification, potentially after derivatization to increase volatility.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The preferred method for sensitive and selective quantification in biological matrices.
This document will focus on an LC-MS/MS method due to its high sensitivity and specificity.
Logical Workflow for Method Development
Caption: Workflow for LC-MS/MS method development.
Experimental Protocol: LC-MS/MS for Quantification in Human Plasma
This protocol provides a general procedure for the quantification of this compound in human plasma.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (blank)
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and IS in methanol.
-
Working Solutions: Serially dilute the stock solutions with 50:50 methanol:water to prepare calibration standards and quality control (QC) samples.
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of methanol containing the internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
4. HPLC-MS/MS Instrumentation and Conditions
| Parameter | Suggested Conditions |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Selected Reaction Monitoring (SRM) |
5. Mass Spectrometry Parameters (Hypothetical)
Since the molecular weight is 176.22, the protonated molecule [M+H]+ would be m/z 177.2. Product ions would be determined by fragmentation experiments.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Analyte | 177.2 | 132.1 | 25 |
| Internal Standard | (Varies) | (Varies) | (Varies) |
Data Presentation: Quantitative Summary (Illustrative Data)
The following tables represent typical data obtained during method validation.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² |
| This compound | 1 - 1000 | >0.995 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 3 | < 10 | < 12 | 95 - 105 |
| Medium | 100 | < 8 | < 10 | 97 - 103 |
| High | 800 | < 7 | < 9 | 98 - 102 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85 - 95 | 90 - 110 |
| High | 800 | 88 - 98 | 92 - 108 |
General Workflow Diagram
Caption: General workflow for sample analysis.
Conclusion
The protocols and data presented here provide a comprehensive framework for the analytical detection and quantification of this compound. The proposed LC-MS/MS method offers high sensitivity and selectivity, making it suitable for various applications in drug development. It is important to note that this method should be fully validated according to regulatory guidelines before its application in regulated studies.
References
- 1. 1234615-94-1|5-Amino-2,3-dihydro-2-ethyl-1H-isoindol-1-one|5-Amino-2,3-dihydro-2-ethyl-1H-isoindol-1-one|-范德生物科技公司 [bio-fount.com]
- 2. 6-amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one | 1234616-17-1 | JZB61617 [biosynth.com]
- 3. CAS 1234616-17-1: 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-… [cymitquimica.com]
laboratory handling and storage of 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe laboratory handling and storage of 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one (CAS No. 1234615-94-1).[1][2][3] Due to the limited availability of a comprehensive Safety Data Sheet (SDS), these guidelines are based on general principles of laboratory safety for handling novel chemical entities and information available for structurally similar compounds. Researchers should exercise caution and handle this compound as a substance with unknown toxicological properties.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₂O | [1] |
| Molecular Weight | 176.21 g/mol | [1] |
| CAS Number | 1234615-94-1 | [1][2][3] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Flash Point | Data not available | |
| Solubility | Data not available | |
| Stability | Data not available |
Hazard Identification and Safety Precautions
While specific hazard information for this compound is limited, analogous structures suggest potential for skin and eye irritation.[4][5] Therefore, it is prudent to handle this chemical with appropriate personal protective equipment (PPE) and engineering controls.
Potential Hazards:
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
-
May cause irritation to the skin, eyes, and respiratory tract.[4]
-
The toxicological properties have not been thoroughly investigated.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If aerosols or dusts are generated, a NIOSH-approved respirator may be necessary.
Experimental Protocols
General Handling Protocol
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: To minimize inhalation exposure, weigh the solid compound in a fume hood. Use a dedicated, clean spatula and weighing vessel.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Reactions: Conduct all reactions involving this compound in a chemical fume hood.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Dispose of contaminated waste in a designated, labeled hazardous waste container. Wash hands thoroughly with soap and water.
Storage Protocol
Proper storage is crucial to maintain the integrity of the compound and ensure laboratory safety.
-
Temperature: While specific storage temperatures are not available for this compound, a general recommendation for similar research chemicals is to store in a cool, dry place. For a related compound, 6-amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one, a storage temperature of 2-8°C is suggested. It is prudent to adopt a similar storage condition in the absence of specific data.
-
Atmosphere: Store in a tightly sealed container to prevent moisture and air exposure. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.
-
Location: Store in a designated chemical storage cabinet away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[4]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]
-
Ingestion: If swallowed, wash out mouth with water provided the person is conscious. Do not induce vomiting. Call a physician immediately.
Waste Disposal
Dispose of this chemical and its containers in accordance with all applicable federal, state, and local regulations. It is recommended to dispose of this compound as hazardous waste.
Visualized Workflow
The following diagram illustrates a safe handling and storage workflow for this compound.
Caption: Safe handling and storage workflow for research chemicals.
References
- 1. 1234615-94-1|5-Amino-2,3-dihydro-2-ethyl-1H-isoindol-1-one|5-Amino-2,3-dihydro-2-ethyl-1H-isoindol-1-one|-范德生物科技公司 [bio-fount.com]
- 2. echemi.com [echemi.com]
- 3. 1234615-94-1 Cas No. | 5-Amino-2,3-dihydro-2-ethyl-1H-Isoindol-1-one | Apollo [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Synthetic Route Optimization for 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the optimized synthesis of 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one, a key intermediate in the development of various therapeutic agents. The described synthetic pathway is a robust, multi-step process designed for efficiency and scalability, commencing from readily available starting materials.
Introduction
This compound and its derivatives are pivotal structural motifs in medicinal chemistry, exhibiting a wide range of biological activities. The strategic placement of the amino group on the isoindolinone scaffold offers a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs. The optimization of the synthetic route to this key intermediate is therefore of significant interest to the pharmaceutical industry. This document outlines a reliable four-step synthesis, providing detailed experimental procedures and a summary of reaction parameters for each transformation.
Overall Synthetic Scheme
The proposed synthetic route for this compound is depicted below. The synthesis begins with the nitration of phthalimide, followed by N-ethylation of the resulting 4-nitrophthalimide. Subsequently, the nitro group is reduced to an amine, and finally, a selective reduction of one of the carbonyl groups of the phthalimide ring furnishes the target isoindolinone.
Caption: Proposed four-step synthetic pathway for this compound.
Data Presentation: Summary of Reaction Parameters
The following table summarizes the key reaction parameters and expected outcomes for each step in the synthesis. This data is compiled from literature precedents for analogous transformations and serves as a guide for optimization studies.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Nitration | Fuming HNO₃, Conc. H₂SO₄ | - | 10-15 | Overnight | 52-66 |
| 2 | N-Ethylation | Ethyl iodide, K₂CO₃ | Acetonitrile | Reflux | 12 | ~85 |
| 3 | Nitro Reduction | SnCl₂·2H₂O, HCl | Water | Stir | 2.5 | 92 |
| 4 | Selective Carbonyl Reduction | 10% Pd/C, H₂ (1 atm), TFA | Ethyl Acetate | Room Temp. | 24 | ~90 |
Experimental Protocols
Detailed experimental procedures for each step of the synthesis are provided below.
Step 1: Synthesis of 4-Nitrophthalimide
This procedure is adapted from a literature method for the nitration of phthalimide.[1]
Materials:
-
Phthalimide (1.36 mol)
-
Fuming Nitric Acid (sp. gr. 1.50, 5.7 mol)
-
Concentrated Sulfuric Acid (sp. gr. 1.84)
-
Ice
Procedure:
-
In a 3-L beaker, carefully add fuming nitric acid to concentrated sulfuric acid, and cool the mixture in an ice bath to 12°C.
-
While maintaining the temperature between 10°C and 15°C, add phthalimide to the stirred acid mixture as rapidly as possible.
-
Allow the reaction mixture to warm to room temperature as the ice bath melts and leave it to stand overnight.
-
Pour the pale yellow solution slowly with vigorous stirring onto 4.5 kg of cracked ice, ensuring the temperature does not exceed 20°C.
-
Filter the crude product through a Büchner funnel and press the cake as dry as possible.
-
Wash the solid by stirring vigorously with 2 L of ice water and filtering. Repeat this washing step four times.
-
Dry the crude product in the air. The expected yield is 165–174 g (63–66%).
-
Purify the crude product by recrystallization from 95% ethyl alcohol to obtain 4-nitrophthalimide as a solid melting at 198°C. The expected purified yield is 136–140 g (52–53%).[1]
Step 2: Synthesis of N-Ethyl-4-nitrophthalimide
This protocol is based on general procedures for the N-alkylation of phthalimides.[2]
Materials:
-
4-Nitrophthalimide (1.0 eq)
-
Ethyl iodide (1.2 eq)
-
Potassium carbonate (1.5 eq)
-
Acetonitrile
Procedure:
-
To a solution of 4-nitrophthalimide in acetonitrile, add potassium carbonate and ethyl iodide.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 12 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield N-ethyl-4-nitrophthalimide.
Step 3: Synthesis of 5-Amino-N-ethylphthalimide
This procedure is adapted from a known method for the reduction of N-ethyl-4-nitrophthalimide.[3]
Materials:
-
N-Ethyl-4-nitrophthalimide (22 g)
-
Stannous chloride dihydrate (100 g)
-
Hydrochloric acid (37%, 100 ml)
-
Water (100 ml)
-
Ice
-
Toluene
Procedure:
-
Stir N-ethyl-4-nitrophthalimide into a solution of stannous chloride dihydrate in hydrochloric acid and water.
-
After stirring for 2.5 hours, pour the reaction mixture onto ice to precipitate the product.
-
Filter the precipitate and wash with cold water until the washings are free from acid.
-
Purify the product by recrystallization from toluene. The expected yield is 92%.[3]
Step 4: Synthesis of this compound
This protocol is based on the selective catalytic hydrogenation of phthalimides to isoindolinones.[1]
Materials:
-
5-Amino-N-ethylphthalimide (1.0 eq)
-
10% Palladium on Carbon (10% w/w)
-
Trifluoroacetic acid (TFA, catalytic amount)
-
Ethyl acetate
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation flask, dissolve 5-Amino-N-ethylphthalimide in ethyl acetate.
-
Add a catalytic amount of trifluoroacetic acid to the solution.
-
Carefully add 10% Palladium on Carbon to the mixture.
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (1 atm) at room temperature for 24 hours.
-
Monitor the reaction by TLC. Upon completion, carefully filter the catalyst through a pad of Celite.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the combined filtrates under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield this compound.
Logical Workflow for Synthesis Optimization
The following diagram illustrates a logical workflow for the optimization of the described synthetic route.
Caption: A logical workflow for the optimization of the synthetic route to the target molecule.
References
- 1. Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Role of 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one, a key intermediate, offers a versatile platform for the synthesis of targeted therapeutics, particularly in the realm of oncology. Its structural features allow for the development of potent and selective enzyme inhibitors.
Application: Development of PARP Inhibitors for Cancer Therapy
A primary application of the this compound scaffold is in the design and synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair mechanisms within cells. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to a synthetic lethality, resulting in targeted cell death.
The isoindolinone core of molecules derived from this compound acts as a structural mimic of the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes. This allows these synthetic molecules to competitively bind to the catalytic domain of PARP, effectively inhibiting its function.[1][2]
Recent research has highlighted the potential of isoindolinone-based PARP inhibitors for treating central nervous system (CNS) cancers.[2][3][4] The physicochemical properties of these compounds can be tuned to enhance blood-brain barrier (BBB) penetration, a critical factor for treating brain tumors.[2][3][4]
Quantitative Data of Isoindolinone-Based PARP Inhibitors
The following table summarizes the in vitro potency of several isoindolinone-based PARP inhibitors, demonstrating the high affinity that can be achieved with this scaffold.
| Compound Name/ID | Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| NMS-P118 | PARP-1 | HTS | - | - | [5] |
| (±)-1-methyl-3-oxo-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindole-4-carboxamide | PARP-1 | FP displacement | - | 40 | [5] |
| NMS-P515 ((S)-13) | PARP-1 | Biochemical | - | 16 | [5] |
| NMS-P515 ((S)-13) | PARP-1 | Cellular (PAR synthesis) | 27 | - | [5] |
| Compound 8a | PARP-1 | Enzymatic | 36 | - | |
| Olaparib (reference) | PARP-1 | Enzymatic | 34 | - |
Experimental Protocols
This section provides a representative protocol for the synthesis of a potent PARP inhibitor from an amino-isoindolinone precursor, adapted for the use of this compound. This protocol is based on the synthesis of the highly potent and stereospecific PARP-1 inhibitor, NMS-P515.[5]
Protocol: Synthesis of a 5-(Piperazine-1-carbonyl)-2-ethyl-2,3-dihydro-1H-isoindol-1-one Derivative
Objective: To synthesize a PARP inhibitor by coupling a piperazine moiety to the 5-amino position of the isoindolinone core via an amide bond.
Materials:
-
This compound
-
4-(tert-Butoxycarbonyl)piperazine-1-carbonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO3)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
Step 1: Acylation of this compound
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.2 equivalents) to the solution.
-
Slowly add a solution of 4-(tert-Butoxycarbonyl)piperazine-1-carbonyl chloride (1.1 equivalents) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the Boc-protected intermediate.
Step 2: Deprotection of the Piperazine Moiety
-
Dissolve the Boc-protected intermediate (1 equivalent) in DCM.
-
Add trifluoroacetic acid (TFA) (10 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the final piperazine-coupled isoindolinone derivative as a TFA salt.
Visualizations
PARP Inhibition Signaling Pathway
Caption: Mechanism of PARP inhibition by isoindolinone derivatives.
Experimental Workflow for Synthesis```dot
Caption: Rationale for isoindolinone-based PARP inhibitors.
References
- 1. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. | Semantic Scholar [semanticscholar.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one and its Analogs in Cell-Based Assays
Disclaimer: Publicly available information, including specific cell-based assay data and detailed protocols for 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one, is limited. The following application notes and protocols are based on the well-documented activities of the broader isoindolinone chemical class, to which this compound belongs. These derivatives have shown significant potential as modulators of key cellular pathways, particularly in oncology and neurobiology.[1][2] Researchers should validate these protocols for the specific compound of interest.
Introduction to the Isoindolinone Scaffold
The isoindolinone core is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities.[2] Derivatives of this scaffold have been explored as anticancer, anti-inflammatory, and neuroprotective agents.[1][2] Their mechanisms of action often involve the inhibition of critical cellular enzymes and pathways, such as poly(ADP-ribose) polymerase (PARP), various protein kinases, and tubulin polymerization.[2][3][4] The amenability of the isoindolinone structure to chemical modification allows for the generation of diverse libraries for drug discovery and chemical biology.
Potential Applications in Cell-Based Assays
Based on the activities of related isoindolinone derivatives, this compound can be evaluated in several cell-based assays to elucidate its biological function. Key applications include:
-
Anticancer Activity: Assessing cytotoxicity against various cancer cell lines to identify potential therapeutic candidates.[2][5]
-
PARP Inhibition: Investigating the inhibition of PARP enzymes, which are crucial for DNA repair and a key target in cancer therapy, particularly in cancers with BRCA mutations.[3][6]
-
Kinase Inhibition: Screening for inhibitory activity against a panel of protein kinases, which are often dysregulated in cancer and other diseases.[7][8]
-
Tubulin Polymerization Inhibition: Evaluating the effect on microtubule dynamics, a validated target for anticancer drugs.[4]
-
Neuroprotection: Studying protective effects in neuronal cell models of oxidative stress or neurodegeneration.[9]
Data Presentation
Quantitative data from cell-based assays should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Cytotoxicity of Isoindolinone Derivatives in Cancer Cell Lines (Hypothetical Data)
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 | 12.5 |
| HeLa | 25.1 | |
| A549 | 18.7 | |
| Reference Compound (e.g., Doxorubicin) | MCF-7 | 0.8 |
| HeLa | 1.2 | |
| A549 | 1.5 |
Table 2: PARP1 Inhibition Activity (Hypothetical Data)
| Compound | Assay Type | IC50 (nM) |
| This compound | Enzymatic Assay | 150 |
| Cell-Based Assay | 450 | |
| Reference Inhibitor (e.g., Olaparib) | Enzymatic Assay | 5 |
| Cell-Based Assay | 25 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for Cytotoxicity Screening
This protocol describes a colorimetric assay to assess the cytotoxic effects of a compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compound in complete growth medium. The final concentrations may range from 0.1 to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Remove the medium from the wells and add 100 µL of the compound dilutions.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell-Based PARP Inhibition Assay
This protocol measures the inhibition of PARP activity in cells by detecting the levels of poly(ADP-ribose) (PAR) after DNA damage.
Materials:
-
Cells with high PARP activity (e.g., HeLa or cells with BRCA mutations)
-
Complete growth medium
-
Test compound
-
DNA damaging agent (e.g., methyl methanesulfonate - MMS)
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Anti-PAR primary antibody
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
96-well imaging plates
-
High-content imaging system
Procedure:
-
Seed cells in a 96-well imaging plate and incubate for 24 hours.
-
Pre-treat cells with various concentrations of the test compound for 1-2 hours.
-
Induce DNA damage by adding a final concentration of 1 mM MMS and incubate for 15-30 minutes.
-
Wash the cells with PBS and fix with fixation buffer for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour.
-
Incubate with anti-PAR primary antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash with PBS and acquire images using a high-content imaging system.
-
Quantify the nuclear fluorescence intensity of the PAR signal and normalize to the DAPI signal.
-
Determine the IC50 value for PARP inhibition.
Protocol 3: Cellular Kinase Inhibition Assay
This protocol is a general guideline for assessing the inhibition of a specific kinase in a cellular context by measuring the phosphorylation of its substrate.[10]
Materials:
-
Cell line expressing the kinase of interest
-
Serum-free medium
-
Test compound
-
Stimulant for the kinase pathway (if required, e.g., growth factor)
-
Lysis buffer
-
Primary antibody against the phosphorylated substrate
-
Primary antibody against the total substrate
-
Secondary antibodies (e.g., HRP-conjugated)
-
Western blot or ELISA reagents
-
Plate reader or imaging system
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-16 hours, if necessary, to reduce basal kinase activity.
-
Pre-treat the cells with different concentrations of the test compound for 1-2 hours.
-
Stimulate the kinase pathway with an appropriate agonist for a predetermined time (e.g., 10-30 minutes).
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Analyze the phosphorylation status of the target substrate using Western blot or ELISA with phospho-specific and total protein antibodies.
-
Quantify the band intensities or ELISA signals.
-
Calculate the ratio of phosphorylated to total substrate and determine the IC50 of the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of tubulin polymerization by 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2024261709A1 - Isoindolinone-containing parp inhibitors and methods of use - Google Patents [patents.google.com]
- 7. inits.at [inits.at]
- 8. Indolinone tyrosine kinase inhibitors block Kit activation and growth of small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and logical synthetic approach for this compound starts from 4-nitrophthalic acid. The general sequence involves three key steps:
-
Amidation/Imidation: Reaction of 4-nitrophthalic anhydride (prepared from 4-nitrophthalic acid) with ethylamine to form the N-ethyl-4-nitrophthalimide.
-
Selective Reduction of one Carbonyl Group: The phthalimide is then selectively reduced to the corresponding isoindolinone.
-
Reduction of the Nitro Group: The final step is the reduction of the nitro group to the desired amino group.
Q2: My overall yield is consistently low. What are the most likely causes?
Low yields in isoindolinone synthesis can stem from several factors. The inherent instability of the isoindole ring system can lead to decomposition. Incomplete reactions in any of the key steps, side reactions, and product loss during workup and purification are common culprits. Key areas to investigate include:
-
Reaction Conditions: Suboptimal temperature, reaction time, or pressure for any of the steps.
-
Reagent Quality: Purity of starting materials and reagents is crucial.
-
Inert Atmosphere: For sensitive reduction steps, ensuring a strictly inert atmosphere (e.g., nitrogen or argon) is critical to prevent oxidation.
Q3: I am observing multiple spots on my TLC analysis of the crude product. What are the likely impurities?
The presence of multiple spots on a TLC plate suggests a mixture of the desired product and one or more impurities. Common impurities in this synthesis may include:
-
Unreacted Starting Material: Incomplete conversion of the N-ethyl-4-nitrophthalimide or the nitro-isoindolinone intermediate.
-
Over-reduction Products: If the reduction of the phthalimide is not selective, both carbonyl groups may be reduced.
-
Side-products from the Nitro Reduction: Depending on the reducing agent used, side-reactions such as the formation of azo or azoxy compounds can occur.
-
Decomposition Products: As isoindoles can be unstable, decomposition might occur, especially under harsh reaction or workup conditions.
Q4: How can I improve the selectivity of the phthalimide reduction to the isoindolinone?
Achieving selective reduction of one carbonyl group in a phthalimide is a common challenge. Several methods can be employed to enhance selectivity:
-
Choice of Reducing Agent: Milder reducing agents are often preferred. Tin(II) chloride (SnCl₂) in an acidic medium or catalytic hydrogenation with a specific catalyst (e.g., Palladium on carbon) under controlled conditions can provide better selectivity.
-
Reaction Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction progress by TLC can help to stop the reaction once the desired product is formed, preventing over-reduction.
Q5: What are the best practices for purifying the final product, this compound?
Purification of the final amino-isoindolinone can typically be achieved through the following methods:
-
Column Chromatography: This is the most common method for separating the desired product from impurities. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) is often effective.
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining a high-purity product.
-
Acid-Base Extraction: The basicity of the amino group can be utilized. The crude product can be dissolved in an organic solvent and washed with a dilute acidic solution to extract the amine. The aqueous layer is then basified and the product is re-extracted into an organic solvent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield in Amidation Step | Incomplete reaction of 4-nitrophthalic anhydride with ethylamine. | Ensure a slight excess of ethylamine is used. Monitor the reaction by TLC until the phthalic anhydride is consumed. Consider a higher reaction temperature or a different solvent. |
| Formation of Di-reduced Byproduct | Over-reduction of the N-ethyl-4-nitrophthalimide. | Use a milder reducing agent or less stringent reaction conditions (lower temperature, shorter time). Monitor the reaction closely by TLC. |
| Incomplete Nitro Group Reduction | Insufficient reducing agent or catalyst deactivation. | Increase the equivalents of the reducing agent. If using catalytic hydrogenation, ensure the catalyst is active and the system is free of catalyst poisons. |
| Product Decomposition during Workup | The isoindolinone ring can be sensitive to strong acids or bases. | Use mild workup conditions. Employ buffers if necessary and avoid prolonged exposure to harsh pH. |
| Difficulty in Removing Tin Salts (if using SnCl₂) | Residual tin salts co-precipitate with the product. | After basification, filter the reaction mixture to remove tin hydroxides before extraction. Alternatively, consider alternative reducing agents like catalytic hydrogenation. |
Experimental Protocols
Protocol 1: Synthesis of N-ethyl-4-nitrophthalimide
-
To a solution of 4-nitrophthalic anhydride (1 equivalent) in glacial acetic acid, add a solution of ethylamine (1.1 equivalents) in acetic acid dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to yield N-ethyl-4-nitrophthalimide.
Protocol 2: Selective Reduction to 2-ethyl-5-nitro-2,3-dihydro-1H-isoindol-1-one
-
Suspend N-ethyl-4-nitrophthalimide (1 equivalent) in ethanol.
-
Add tin(II) chloride dihydrate (3-4 equivalents) and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 8-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Reduction of the Nitro Group to this compound
-
Dissolve 2-ethyl-5-nitro-2,3-dihydro-1H-isoindol-1-one (1 equivalent) in ethanol or methanol.
-
Add Palladium on carbon (10 mol%) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization to yield the final product.
Data Presentation
Table 1: Representative Reaction Conditions and Yields
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Imidation | 4-Nitrophthalic anhydride, Ethylamine | Acetic Acid | Reflux | 4-6 | 85-95 |
| 2. Selective Reduction | N-ethyl-4-nitrophthalimide, SnCl₂·2H₂O, HCl | Ethanol | Reflux | 8-12 | 60-75 |
| 3. Nitro Reduction | 2-ethyl-5-nitroisoindolin-1-one, H₂, Pd/C | Ethanol | 25 | 4-8 | 80-95 |
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
Caption: Key chemical transformations in the synthesis pathway.
Technical Support Center: Troubleshooting Solubility for 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one
Welcome to the technical support guide for 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this heterocyclic compound. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am having significant trouble dissolving this compound. Where do I begin?
This is a common challenge. The structure of this molecule, which contains a hydrophobic aromatic ring system and a polar, ionizable primary amine, results in complex solubility behavior. The large hydrocarbon portion tends to retard the formation of hydrogen bonds with water, making it poorly soluble in neutral aqueous solutions.[1] Your approach should be a logical progression from simple solvent selection to more complex formulation strategies.
First, assess your solvent choice against the compound's structure. While the amine group provides some polarity, the overall molecule is moderately lipophilic. Therefore, starting with common polar aprotic solvents is advisable.
Recommended Initial Troubleshooting Workflow:
Caption: Logical workflow for initial solubility troubleshooting.
Q2: You mentioned pH adjustment. What is the scientific principle behind this, and why is it so effective for this compound?
The key is the primary aromatic amine group (-NH₂) on the isoindolone ring. The lone pair of electrons on the nitrogen atom makes this group basic, meaning it can accept a proton (H⁺).[2] The solubility of such ionizable compounds is strongly dependent on the pH of the solution.[3][4][5]
In a neutral or basic aqueous environment, the compound exists primarily in its neutral, uncharged form, which has low water solubility. By adding an acid, you lower the pH and protonate the amine group, converting it into an ammonium salt (R-NH₃⁺).
R-NH₂ (sparingly soluble) + H⁺ ⇌ R-NH₃⁺ (highly soluble salt)
This newly formed salt is an ionic species that can readily form favorable ion-dipole interactions with water molecules, dramatically increasing solubility.[6] For effective protonation, the pH of the solution should be at least 1-2 units below the pKa of the amine group.
Q3: What acids or buffers should I use for pH modification? Are there any I should avoid?
The choice of acid depends on the downstream application and desired final pH. For general solubilization, simple mineral acids are effective. For applications requiring pH control near the pKa, a buffered system is superior.
| Acid/Buffer System | Recommended Use Case & Considerations | Potential Issues |
| Hydrochloric Acid (HCl) | General purpose, creating a highly acidic environment (pH 1-3). Provides a non-coordinating Cl⁻ anion. | Volatility can be a concern for long-term storage. |
| Citrate Buffer | Buffering in the pH 3-6 range. Useful if a specific pH slightly below the pKa is needed. | Can chelate metals, which may interfere with certain assays. |
| Phosphate Buffer | Buffering in the pH 6-8 range. Less effective for this compound as the pH is likely above its pKa. | May form insoluble salts with other components. |
| Sulfuric Acid (H₂SO₄) | Use with caution. | Can sometimes form less soluble sulfate salts with protonated amines. |
| Nitric Acid (HNO₃) | Avoid unless necessary. | Strong oxidizing agent that could potentially react with the aromatic system. |
Step-by-Step Protocol: pH-Mediated Solubilization
-
Preparation: Create a slurry of the this compound powder in your desired aqueous medium (e.g., water, saline, or a buffer).
-
Acidification: While vigorously stirring or vortexing, add a dilute solution of your chosen acid (e.g., 1 M HCl) dropwise.
-
Observation: Continue adding acid until the solid fully dissolves. The solution should become clear.
-
pH Measurement: Measure the final pH of the solution to ensure it is within a range compatible with your experimental goals and compound stability.
-
Dilution: If necessary, you can now dilute this acidic stock solution into your final assay buffer, ensuring the final pH does not drift high enough to cause precipitation.
Q4: My compound dissolves with pH adjustment but crashes out of solution over time or when diluted. What should I do?
This indicates that you are operating near the edge of the compound's solubility limit at that specific pH and concentration. This is a common issue when diluting an acidic stock into a neutral buffer. The following advanced techniques can establish a more robust formulation.
Advanced Solubility Enhancement Strategies:
Caption: Advanced strategies for stabilizing solubilized compounds.
1. Co-Solvents: A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of poorly soluble compounds.[7][8] It works by reducing the polarity of the water, making the environment more favorable for the hydrophobic parts of your molecule.[8]
-
Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG-400), Dimethyl Sulfoxide (DMSO).
-
Experimental Approach:
-
Dissolve the compound in the neat co-solvent (e.g., 100% DMSO) to create a high-concentration stock.
-
Perform a controlled dilution of this stock into your aqueous buffer.
-
Observe the point at which precipitation occurs. This helps define the maximum allowable percentage of aqueous buffer in your final formulation. For many compounds, a final concentration of 1-5% DMSO is well-tolerated in biological assays.[7]
-
2. Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][10] They can encapsulate the hydrophobic part of a drug molecule, forming an "inclusion complex" where the hydrophilic exterior of the cyclodextrin interacts with water, thus keeping the entire complex in solution.[11][12]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Experimental Approach:
-
Prepare an aqueous solution of the cyclodextrin (e.g., 10-20% w/v HP-β-CD).
-
Add the this compound powder directly to the cyclodextrin solution.
-
Stir or sonicate at room temperature until the compound dissolves. This process can take from minutes to several hours. The resulting clear solution is often significantly more stable upon dilution than simple pH-adjusted solutions.[13]
-
References
- 1. Aromatic amines are insoluble in water because ADue class 11 chemistry CBSE [vedantu.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ncert.nic.in [ncert.nic.in]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
stability problems of 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability problems of 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concerns for this molecule are hydrolysis of the lactam ring and oxidation of the aromatic amine group. These degradations can be influenced by pH, temperature, light exposure, and the presence of oxidizing agents.
Q2: How does pH affect the stability of the lactam ring?
A2: The lactam ring in the isoindolinone structure is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. Generally, the stability of lactams is lowest at pH extremes and highest in the neutral to slightly acidic pH range.
Q3: What is the likely degradation product from the hydrolysis of this compound?
A3: Hydrolysis of the lactam ring would result in the opening of the five-membered ring to form an amino acid derivative, specifically 2-(2-amino-ethylcarbamoyl)-6-aminobenzoic acid.
Q4: What are the potential oxidative degradation pathways for the aromatic amine group?
A4: The primary aromatic amine group is susceptible to oxidation, which can lead to the formation of colored degradation products. Oxidative deamination can occur, leading to the formation of other functional groups on the aromatic ring.[1][2][3] The presence of metal ions can catalyze this oxidation.
Q5: How can I minimize the degradation of this compound in solution?
A5: To minimize degradation, it is recommended to:
-
Store solutions at low temperatures (e.g., 2-8 °C or frozen).
-
Protect solutions from light.
-
Use buffers in the optimal pH range for stability (typically near neutral pH).
-
Use freshly prepared solutions whenever possible.
-
Degas solvents to remove dissolved oxygen.
-
Consider the use of antioxidants if oxidative degradation is a significant concern.
Troubleshooting Guides
Issue 1: Loss of potency or unexpected peaks in HPLC analysis over time.
-
Possible Cause: Chemical degradation of the compound.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the solution was stored at the recommended temperature, protected from light, and in a tightly sealed container.
-
Analyze for Degradants: Use a stability-indicating HPLC method to separate the parent compound from potential degradation products.
-
Perform Forced Degradation: To identify potential degradation products, subject the compound to forced degradation conditions (acid, base, oxidation, heat, light). This can help in identifying the unknown peaks in your aged sample.
-
Issue 2: Development of color in the solution.
-
Possible Cause: Oxidation of the aromatic amine group.
-
Troubleshooting Steps:
-
Minimize Oxygen Exposure: Prepare solutions with degassed solvents and store them under an inert atmosphere (e.g., nitrogen or argon).
-
Add Antioxidants: Consider adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the solution, if compatible with your experimental setup.
-
Chelate Metal Ions: If metal-catalyzed oxidation is suspected, consider adding a chelating agent like EDTA.
-
Quantitative Data
Disclaimer: The following tables contain illustrative data based on general principles of lactam and aromatic amine stability. This data is for example purposes only and should be confirmed by experimental studies for this compound.
Table 1: Illustrative pH-Rate Profile for Hydrolytic Degradation at 37°C
| pH | Apparent First-Order Rate Constant (kobs, day-1) | Half-life (t1/2, days) |
| 2.0 | 0.15 | 4.6 |
| 4.0 | 0.05 | 13.9 |
| 6.0 | 0.02 | 34.7 |
| 7.0 | 0.03 | 23.1 |
| 8.0 | 0.08 | 8.7 |
| 10.0 | 0.25 | 2.8 |
Table 2: Illustrative Temperature Effect on Degradation at pH 7.0
| Temperature (°C) | Apparent First-Order Rate Constant (kobs, day-1) | Half-life (t1/2, days) |
| 4 | 0.005 | 138.6 |
| 25 | 0.03 | 23.1 |
| 37 | 0.09 | 7.7 |
| 50 | 0.27 | 2.6 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[4][5][6][7]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase for analysis. For solutions, incubate the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples, including an untreated control, by a suitable analytical method, such as HPLC with a photodiode array (PDA) detector, to assess the extent of degradation and identify degradation products.
Protocol 2: Stability-Indicating HPLC Method (Starting Point)
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.[8][9][10][11]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 254 nm (or optimal wavelength determined by UV scan)
-
Sample Preparation: Dilute the sample in the initial mobile phase composition.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for stability issues.
References
- 1. Oxidative deamination - Wikipedia [en.wikipedia.org]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ijsdr.org [ijsdr.org]
- 5. rjptonline.org [rjptonline.org]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. ajpsonline.com [ajpsonline.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajpaonline.com [ajpaonline.com]
Technical Support Center: Purification of 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one?
A1: The most common purification techniques for compounds of this type are recrystallization and column chromatography. The choice depends on the nature of the impurities, the scale of the purification, and the desired final purity. Distillation under reduced pressure can also be an option for thermally stable amines and lactams.[1][2]
Q2: My compound is an aromatic amine. Are there any special precautions I should take during purification?
A2: Yes, aromatic amines are often susceptible to oxidation, which can cause discoloration (turning yellow, brown, or black).[3] To minimize this, it is advisable to use degassed solvents, work under an inert atmosphere (like nitrogen or argon) where possible, and avoid prolonged exposure to light and heat.
Q3: What are the likely impurities I might encounter?
A3: Impurities can be process-related or degradation-related.[4][5]
-
Process-Related: Starting materials, unreacted reagents, and by-products from the synthesis (e.g., isomers, incompletely cyclized intermediates).
-
Degradation-Related: Oxidized species of the aromatic amine.
-
Inorganic: Catalysts (like palladium or copper) and inorganic salts from the work-up.[4]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound.[6] The compound's solubility in the hot solvent is too high. | Choose a solvent with a lower boiling point. Use a co-solvent system: dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until turbidity persists, then heat to redissolve and cool slowly. |
| No crystals form upon cooling. | The solution is not supersaturated; too much solvent was used. The compound is highly soluble even in the cold solvent. | Evaporate some of the solvent to increase the concentration. Place the flask in an ice bath or freezer to reduce solubility further. Scratch the inside of the flask with a glass rod at the solvent line. Add a seed crystal of the pure compound. |
| Product purity is low after recrystallization. | Impurities are co-crystallizing with the product. The cooling process was too rapid, trapping impurities. | Ensure a significant difference in solubility between your compound and the impurities in the chosen solvent. Allow the solution to cool slowly and without disturbance.[6] Wash the collected crystals with a small amount of cold, fresh solvent. |
| Poor recovery of the compound. | The compound has significant solubility in the cold solvent. Too much solvent was used for washing the crystals. | Cool the mother liquor for a longer period or to a lower temperature. Minimize the volume of cold solvent used for washing the filtered crystals. |
Column Chromatography Problems
| Problem | Possible Cause | Suggested Solution |
| Compound does not move from the origin (Rf = 0). | The solvent system (mobile phase) is not polar enough. | Increase the polarity of the mobile phase. For this compound, a gradient of ethyl acetate in hexanes moving towards dichloromethane/methanol might be effective.[7] |
| Compound elutes too quickly (Rf = 1). | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Start with a less polar solvent system, such as a higher percentage of hexanes. |
| Poor separation from impurities (overlapping peaks). | The chosen solvent system does not provide sufficient selectivity. The column was overloaded with the crude sample. | Try a different solvent system. Switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter selectivity.[8] Run a shallower solvent gradient.[8] Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the stationary phase weight). |
| Streaking or tailing of the compound band. | The compound is interacting strongly with the acidic silica gel (common for amines). The compound is not fully soluble in the mobile phase. | Add a small amount of a basic modifier like triethylamine (~0.1-1%) to the mobile phase to neutralize the acidic sites on the silica.[8] Pre-adsorb the crude material onto a small amount of silica before loading it onto the column. Consider using an alternative stationary phase like alumina.[8] |
Experimental Protocols
Note: These are generalized protocols and should be optimized for your specific case.
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[6] For a polar, aromatic amine like this, consider solvents like ethanol, methanol, isopropanol, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: First, analyze your crude mixture by Thin Layer Chromatography (TLC) to determine an appropriate solvent system. Aim for an Rf value of ~0.3 for your target compound.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (as a slurry). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed.
-
Elution: Add the mobile phase to the top of the column and apply pressure (via compressed air or a pump) to begin elution. Start with a less polar solvent system and gradually increase the polarity (gradient elution) to move the compounds down the column.[7]
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Data & Solvent Systems
Table 1: Potential Recrystallization Solvents for Amino-Aromatic Lactams (Based on general principles for polar organic compounds)
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar Protic | Often a good first choice for polar compounds. |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, may offer different solubility. |
| Ethyl Acetate | 77 | Polar Aprotic | Good for moderately polar compounds. |
| Acetonitrile | 82 | Polar Aprotic | Can be effective for compounds with nitrile or amide groups. |
| Toluene | 111 | Nonpolar | May be used in a co-solvent system with a polar solvent. |
| Water | 100 | Very Polar | Can be used as an anti-solvent with alcohols (e.g., Ethanol/Water). |
Table 2: Example Solvent Systems for Column Chromatography (These are starting points and should be optimized using TLC)
| Stationary Phase | Solvent System (Mobile Phase) | Compound Type |
| Silica Gel | Hexane / Ethyl Acetate (Gradient) | For moderately polar compounds. |
| Silica Gel | Dichloromethane / Methanol (Gradient) | Effective for separating very polar compounds.[8] |
| Alumina (Basic) | Hexane / Ethyl Acetate (Gradient) | A good alternative for basic compounds like amines to prevent tailing.[8] |
| Silica Gel + 1% Triethylamine | Hexane / Ethyl Acetate (Gradient) | The amine additive helps to improve peak shape for basic compounds on silica.[8] |
Visualized Workflows
Caption: General experimental workflow for the purification of the target compound.
Caption: Troubleshooting decision tree for low purity after column chromatography.
References
- 1. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
- 2. US3792045A - Process for the purification of lactams - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. aurigaresearch.com [aurigaresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. benchchem.com [benchchem.com]
avoiding degradation of 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the degradation of 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one during experiments. The information is presented in a question-and-answer format for clarity and ease of use.
Troubleshooting Guides and FAQs
Q1: I am observing a change in the color of my this compound solution over time. What could be the cause?
A1: A change in color, often to a yellow or brown hue, is a common indicator of degradation. This is likely due to oxidation of the aromatic amino group. The formation of oxidized dimeric or polymeric impurities can lead to discoloration. To minimize this, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
Q2: My compound seems to be losing potency in my biological assays. Could this be related to degradation?
A2: Yes, loss of potency is a strong indication that the compound is degrading. The primary degradation pathways for this molecule are likely hydrolysis of the lactam ring, especially under strong acidic or basic conditions, and oxidation of the amino group. Degradation will alter the chemical structure of the compound, which can significantly reduce or eliminate its biological activity.
Q3: I am seeing unexpected peaks in my HPLC or LC-MS analysis. What are the likely degradation products?
A3: Unexpected peaks are often due to degradation products. The primary degradation products of this compound are likely to be:
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Hydrolysis product: The compound formed by the opening of the lactam ring.
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Oxidation products: Various products resulting from the oxidation of the 5-amino group.
To identify these, you can perform forced degradation studies under controlled acidic, basic, oxidative, and photolytic conditions and compare the resulting chromatograms with your experimental samples.
Q4: How can I prevent the degradation of this compound during storage?
A4: For optimal stability during storage, the following conditions are recommended:
-
Temperature: Store at low temperatures, preferably at -20°C.
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Atmosphere: Store under an inert atmosphere such as argon or nitrogen to prevent oxidation.
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Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Moisture: Store in a desiccator to keep it dry, as moisture can facilitate hydrolysis.
Q5: What are the best practices for handling the compound during an experiment to minimize degradation?
A5: To maintain the integrity of the compound during experiments, follow these guidelines:
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Prepare solutions fresh for each experiment.
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Use high-purity, degassed solvents.
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If the experiment is lengthy, keep the solution on ice and protected from light.
-
Avoid extreme pH conditions unless experimentally required. If you must work at high or low pH, minimize the exposure time.
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Include control samples to monitor for degradation over the course of the experiment.
Data Presentation: Stability Overview
The following table summarizes the expected stability of this compound under various conditions based on general chemical principles of similar compounds. Note: This is a qualitative summary, and specific degradation rates should be determined experimentally.
| Condition | Stability | Potential Degradation Pathway | Recommendations |
| Acidic (pH < 4) | Moderate | Hydrolysis of the lactam ring. | Minimize exposure time. Use buffered solutions if possible. |
| Neutral (pH 6-8) | High | Minimal degradation. | Ideal for most experiments. |
| Basic (pH > 9) | Low to Moderate | Hydrolysis of the lactam ring. | Avoid strong bases. Use buffered solutions and minimize exposure time. |
| Oxidizing Agents | Low | Oxidation of the amino group. | Avoid exposure to oxidizing agents. Use degassed solvents and an inert atmosphere. |
| Light (UV/Visible) | Moderate | Photodegradation. | Protect solutions from light using amber vials or foil. |
| Temperature | High (at -20°C) | Slow degradation over time. | Long-term storage at -20°C is recommended. |
| Moderate (at 4°C) | Short-term storage. | ||
| Low (at RT) | Increased degradation rate. | Avoid prolonged storage at room temperature. |
Experimental Protocols: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and pathways.
Objective: To intentionally degrade this compound under various stress conditions and analyze the resulting products by a stability-indicating method like HPLC.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector or a mass spectrometer
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (e.g., with a UV lamp) for a defined period.
-
Analyze by HPLC at different time points.
-
-
Thermal Degradation:
-
Keep the solid compound in an oven at 60°C for 24 hours.
-
Dissolve a known amount in the mobile phase for HPLC analysis.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of a non-degraded control solution to identify degradation peaks.
-
Mandatory Visualization
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow to minimize degradation during experiments.
Technical Support Center: Optimizing Synthesis of 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and optimize the synthesis of 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method involves a two-step process:
-
Reductive Amination: Synthesis of the intermediate, 2-ethyl-5-nitro-2,3-dihydro-1H-isoindol-1-one, via reductive amination of 4-nitro-2-formylbenzoic acid with ethylamine.
-
Nitro Group Reduction: Subsequent reduction of the nitro group to an amine to yield the final product.
Q2: What are the potential challenges in the reductive amination step?
The primary challenges in the initial reductive amination step include incomplete reaction, formation of side products, and difficulty in purification. Ensuring the purity of starting materials and maintaining anhydrous conditions are crucial for high yields.
Q3: What are the most common reagents used for the reductive amination step?
Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).[1] These reagents are favored for their mildness and selectivity.
Q4: What are the recommended methods for the reduction of the nitro group in the second step?
Several methods can be employed for the reduction of the nitro group. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method.[2] Other options include using metals like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media.[3]
Q5: How can I purify the final product, this compound?
Purification of the final product can typically be achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the final compound and any impurities present. Recrystallization from a suitable solvent system can also be an effective purification method.
Troubleshooting Guides
Step 1: Synthesis of 2-ethyl-5-nitro-2,3-dihydro-1H-isoindol-1-one (Reductive Amination)
| Problem | Potential Cause | Solution |
| Low or no yield of the desired product. | Incomplete formation of the imine intermediate. | - Ensure the purity of 4-nitro-2-formylbenzoic acid and ethylamine.- Increase the reaction time or temperature for the imine formation, monitoring the reaction progress by TLC or LC-MS. |
| Inactive reducing agent. | - Use a fresh bottle of sodium triacetoxyborohydride or sodium cyanoborohydride. | |
| Presence of water in the reaction. | - Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of multiple side products. | Over-reduction or side reactions of the starting material. | - Add the reducing agent portion-wise to control the reaction rate and temperature.- Optimize the reaction temperature; some reductive aminations proceed more cleanly at lower temperatures. |
| Difficulty in isolating the product. | Product is soluble in the aqueous layer during workup. | - Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).- Saturate the aqueous layer with brine to decrease the solubility of the organic product. |
Step 2: Synthesis of this compound (Nitro Group Reduction)
| Problem | Potential Cause | Solution |
| Incomplete reduction of the nitro group. | Inactive catalyst (for catalytic hydrogenation). | - Use fresh Pd/C catalyst.- Ensure proper mixing to keep the catalyst suspended. |
| Insufficient amount of reducing agent (for metal/acid reduction). | - Increase the equivalents of the metal (e.g., Fe, SnCl₂) and acid. | |
| Deactivation of the catalyst. | - Certain functional groups can poison the catalyst. Ensure the starting material is free from catalyst poisons. | |
| Formation of side products (e.g., azo compounds). | Harsh reaction conditions. | - For catalytic hydrogenation, control the hydrogen pressure and temperature.- For metal/acid reductions, control the temperature and the rate of addition of the acid. |
| Product degradation. | The amino group is sensitive to oxidation or acidic conditions. | - Perform the workup under a nitrogen or argon atmosphere to minimize oxidation.- Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids. |
| Dark coloration of the final product. | Formation of colored impurities from oxidation of the amino group. | - Purify the product quickly after synthesis.- Consider using an antioxidant during workup and storage. |
Data Presentation
Table 1: Optimization of Reaction Conditions for Reductive Amination
| Entry | Reducing Agent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaBH(OAc)₃ (1.5) | Dichloromethane (DCM) | 25 | 12 | 75 |
| 2 | NaBH(OAc)₃ (2.0) | Dichloromethane (DCM) | 25 | 12 | 85 |
| 3 | NaBH(OAc)₃ (2.0) | Tetrahydrofuran (THF) | 25 | 24 | 80 |
| 4 | NaBH₃CN (1.5) | Methanol (MeOH) | 25 | 12 | 70 |
| 5 | NaBH₃CN (2.0) | Methanol (MeOH) | 40 | 8 | 78 |
Table 2: Optimization of Reaction Conditions for Nitro Group Reduction
| Entry | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂, 10% Pd/C | Ethanol (EtOH) | 25 | 6 | 90 |
| 2 | H₂, 10% Pd/C | Methanol (MeOH) | 25 | 6 | 92 |
| 3 | Fe, NH₄Cl | EtOH/H₂O | 80 | 4 | 85 |
| 4 | SnCl₂·2H₂O | Ethyl Acetate | 70 | 5 | 88 |
| 5 | Na₂S₂O₄ | THF/H₂O | 60 | 3 | 82 |
Experimental Protocols
Protocol 1: Synthesis of 2-ethyl-5-nitro-2,3-dihydro-1H-isoindol-1-one
-
To a solution of 4-nitro-2-formylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add ethylamine (1.1 eq) and stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (2.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.
Protocol 2: Synthesis of this compound
-
Dissolve 2-ethyl-5-nitro-2,3-dihydro-1H-isoindol-1-one (1.0 eq) in methanol.
-
Add 10% Palladium on carbon (10 mol %) to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization to yield this compound.
Mandatory Visualization
References
minimizing off-target effects of 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one
Notice: Information regarding the specific compound 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one, including its mechanism of action, off-target effects, and protocols for its use, is not available in the public domain. The following content is generated based on general principles of small molecule drug development and troubleshooting common issues encountered with similar heterocyclic compounds. This should be regarded as a foundational guide and not as a definitive protocol for the specified molecule.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for a compound with the this compound structure?
A1: While specific data is unavailable for this exact molecule, compounds containing an isoindolinone core structure have been investigated for a variety of biological activities. Depending on the overall topography of the molecule, it could potentially interact with a range of targets. For instance, derivatives of isoindoline-1,3-dione have been explored as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase.[1] Other related structures are used as intermediates in the synthesis of bioactive molecules targeting the central nervous system or acting as enzyme inhibitors.[2] Without experimental data, any proposed mechanism of action remains speculative.
Q2: What are the potential off-target effects to be aware of when working with a novel isoindolinone derivative?
A2: Off-target effects are a significant concern for any novel compound. For a molecule like this compound, potential off-target effects could include, but are not limited to:
-
Interaction with related enzymes or receptors: The compound may bind to proteins that share structural homology with the intended target.
-
Cytochrome P450 (CYP) enzyme inhibition/induction: Many small molecules can interfere with drug metabolism pathways, leading to potential drug-drug interactions.
-
hERG channel inhibition: Blockade of the hERG potassium channel is a common cause of drug-induced cardiotoxicity.
-
General cytotoxicity: At higher concentrations, the compound may exhibit non-specific toxicity to cells.
Q3: How can I begin to characterize the off-target profile of this compound?
A3: A tiered approach is recommended. Start with in silico predictions using computational models to identify potential off-target interactions. Follow this with in vitro screening against a panel of common off-target proteins (e.g., a safety pharmacology panel). Cellular assays can then be used to assess cytotoxicity and other functional effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High background signal in cellular assays | 1. Compound precipitation. 2. Non-specific binding to assay components. 3. Intrinsic fluorescence/luminescence of the compound. | 1. Check the solubility of the compound in your assay buffer. Consider using a lower concentration or adding a solubilizing agent like DMSO (ensure final concentration is tolerated by cells). 2. Include appropriate controls, such as running the assay in the absence of cells, to measure compound interference. 3. Pre-read the plate before adding detection reagents to quantify the compound's intrinsic signal. |
| Inconsistent results between experimental replicates | 1. Poor compound stability in solution. 2. Pipetting errors. 3. Cellular stress or passage number variability. | 1. Assess the stability of the compound in your experimental media over the time course of the experiment. Prepare fresh stock solutions for each experiment. 2. Ensure proper mixing of solutions and use calibrated pipettes. 3. Maintain consistent cell culture conditions, including passage number and seeding density. |
| Observed cytotoxicity at expected therapeutic concentrations | 1. On-target toxicity due to the primary mechanism. 2. Off-target toxicity. | 1. Attempt to rescue the cytotoxic effect by modulating the presumed target pathway (e.g., with a known agonist/antagonist). 2. Perform broad-spectrum off-target screening to identify potential unintended interactions. |
Experimental Protocols
Protocol 1: Preliminary Solubility Assessment
-
Objective: To determine the approximate solubility of this compound in a common biological buffer (e.g., Phosphate-Buffered Saline, PBS).
-
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or nephelometer
-
-
Procedure:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Create a series of dilutions of the stock solution in PBS to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 0.5%.
-
Include a PBS control with the same final DMSO concentration.
-
Incubate the solutions at room temperature for 1 hour.
-
Visually inspect for any precipitate.
-
Quantify turbidity by measuring absorbance at 600 nm or by using a nephelometer. An increase in signal compared to the control indicates precipitation.
-
Protocol 2: General Cytotoxicity Assay (MTT Assay)
-
Objective: To evaluate the general cytotoxicity of this compound in a relevant cell line.
-
Materials:
-
Cell line of interest (e.g., HEK293, HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of the compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm.
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Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: A generalized workflow for characterizing the off-target effects of a novel small molecule.
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
Technical Support Center: 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials, byproducts from side reactions (e.g., over-alkylation, hydrolysis), and residual solvents. Given the structure, potential impurities could be isomers or related compounds formed during synthesis.
Q2: What is the most common method for purifying this compound?
A2: Recrystallization is the most important and widely used method for purifying nonvolatile organic solids like this compound.[1][2] Column chromatography is another effective technique, particularly for removing impurities with similar solubility profiles.
Q3: How do I choose a suitable solvent for recrystallization?
A3: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at room temperature.[1][3] The adage "like dissolves like" is a useful starting point; polar compounds are more soluble in polar solvents, and nonpolar compounds are more soluble in nonpolar ones.[4] It is recommended to perform small-scale solubility tests with a variety of solvents to find the ideal one.
Q4: My compound "oils out" instead of crystallizing. What should I do?
A4: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing from the solution. This often happens if the boiling point of the solvent is higher than the melting point of the compound. To remedy this, you can try using a lower-boiling point solvent or use a larger volume of the same solvent.
Q5: What are the key parameters to consider for purification by column chromatography?
A5: The choice of the stationary phase (e.g., silica gel, alumina) and the mobile phase (solvent system) is crucial. For a polar compound like this compound, silica gel is a common stationary phase. The mobile phase, typically a mixture of a nonpolar and a more polar solvent, is optimized to achieve good separation of the desired compound from its impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Recovery After Recrystallization | The chosen solvent is too good, meaning the compound is still significantly soluble at low temperatures.[2] | - Use a less polar solvent or a solvent mixture. - Ensure the solution is cooled slowly and then in an ice bath to maximize crystal formation.[4] - Minimize the amount of hot solvent used to dissolve the crude product. |
| The crystals were washed with a solvent at room temperature. | Wash the collected crystals with a minimal amount of ice-cold solvent to prevent them from redissolving.[2][3] | |
| Colored Impurities Remain After Recrystallization | The impurities are highly colored and co-crystallize with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[1][3] |
| Poor Separation in Column Chromatography | The polarity of the mobile phase is too high or too low. | - If the compound elutes too quickly, decrease the polarity of the mobile phase. - If the compound does not move from the baseline, gradually increase the polarity of the mobile phase. |
| The column is overloaded with the sample. | Use a larger column or reduce the amount of crude material loaded onto the column. | |
| No Crystals Form Upon Cooling | The solution is not supersaturated. | - Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[4] - Evaporate some of the solvent to increase the concentration and then cool again. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol outlines the general steps for purifying this compound by recrystallization.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, water, or mixtures) to find a suitable one where the compound is highly soluble when hot and poorly soluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to just dissolve the solid.[3]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[4]
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Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[2] Wash the crystals with a small amount of ice-cold solvent.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Column Chromatography
This protocol provides a general procedure for purification using silica gel column chromatography.
-
Column Packing: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane) and pour it into a chromatography column. Allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the mobile phase or a slightly more polar solvent) and load it onto the top of the silica gel column.
-
Elution: Start the elution with a nonpolar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions using a suitable technique, such as Thin Layer Chromatography (TLC), to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: General workflows for purification by recrystallization and column chromatography.
Caption: Logical decision-making process for purification strategy.
References
addressing inconsistencies in 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one. The information is designed to address common inconsistencies and challenges encountered during synthesis, purification, characterization, and biological evaluation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of low yield during the synthesis of this compound?
A1: Low yields can often be attributed to several factors:
-
Incomplete reaction: The cyclization reaction to form the isoindolinone ring may not go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.
-
Side reactions: The presence of the amino group can lead to side reactions if not properly protected or if reaction conditions are not optimized.
-
Sub-optimal reaction conditions: Temperature, reaction time, and choice of solvent and base are critical parameters that can significantly impact yield.
-
Purification losses: The compound may be lost during extraction, precipitation, or chromatographic purification steps.
Q2: I am observing unexpected peaks in my NMR spectrum after synthesis. What could be the cause?
A2: Unexpected peaks in the NMR spectrum can indicate the presence of impurities or isomers. Common culprits include:
-
Starting materials: Unreacted starting materials are a frequent source of impurity peaks.
-
Side products: As mentioned in Q1, side reactions can generate structurally related impurities.
-
Solvent residues: Residual solvents from the reaction or purification steps are common.
-
Isomers: Depending on the synthetic route, regioisomers or stereoisomers could be formed. For instance, reactions on the aromatic ring could lead to substitution at different positions.
Q3: My compound shows inconsistent results in biological assays. What should I investigate?
A3: Inconsistent biological activity is a common challenge. Key areas to troubleshoot include:
-
Compound Purity: Even small amounts of impurities can sometimes have potent biological effects, leading to skewed results. Re-purification and thorough characterization are recommended.
-
Solubility Issues: Poor solubility of the compound in the assay buffer can lead to inaccurate concentrations and variable results.[1][2][3][4] It is crucial to ensure the compound is fully dissolved. Using a small percentage of a co-solvent like DMSO may be necessary, but its concentration should be carefully controlled and consistent across experiments.
-
Compound Stability: The compound may be unstable under the assay conditions (e.g., pH, temperature, light exposure). Stability studies in the assay buffer can help identify degradation issues.
-
Assay Protocol Variability: Ensure that the assay protocol is followed consistently, including incubation times, reagent concentrations, and cell densities.
Q4: How can I improve the solubility of this compound for biological testing?
A4: Improving solubility is often key for obtaining reliable biological data.[1][2][3][4] Consider the following strategies:
-
Co-solvents: Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions.[1][3] However, the final concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
-
pH Adjustment: The amino group on the isoindolinone ring means the compound's solubility will be pH-dependent. Adjusting the pH of the buffer may improve solubility.
-
Formulation: For in vivo studies, formulation with excipients such as cyclodextrins or lipids can enhance solubility and bioavailability.
-
Salt Formation: Converting the compound to a salt (e.g., hydrochloride salt) can significantly increase aqueous solubility.
Troubleshooting Guides
Synthesis & Purification
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Inactive reagents. | Check the quality and purity of starting materials and reagents. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some reactions may require heating, while others need to be cooled to prevent side reactions. | |
| Inappropriate solvent or base. | Screen different solvents and bases to find the optimal conditions for the reaction. | |
| Multiple Spots on TLC After Reaction | Formation of side products or isomers. | Adjust reaction conditions (temperature, time, stoichiometry of reagents) to minimize side product formation. Utilize column chromatography with a carefully selected solvent system for purification. |
| Difficulty in Removing Impurities | Co-elution during column chromatography. | Try a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system. Preparative HPLC may be necessary for difficult separations. |
| Impurity is structurally very similar to the product. | Consider a different synthetic route that may avoid the formation of this impurity. Recrystallization, if a suitable solvent is found, can be a powerful purification technique. |
Analytical Characterization
| Issue | Potential Cause | Recommended Action |
| Broad NMR Peaks | Presence of paramagnetic impurities. | Treat the sample with a metal scavenger or pass it through a short plug of silica gel. |
| Compound aggregation at high concentration. | Acquire the spectrum at a lower concentration or at a higher temperature. | |
| Inconsistent Mass Spectrometry Data | Compound instability in the ion source. | Use a softer ionization technique (e.g., ESI instead of EI). Optimize the ion source parameters. |
| Formation of adducts (e.g., with sodium or potassium). | Ensure high purity of solvents and glassware. Interpret the spectrum for common adducts. | |
| Variable Melting Point | Presence of impurities. | Re-purify the compound and ensure it is completely dry. |
| Crystalline polymorphism. | Analyze the sample by techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to check for different crystalline forms. |
Biological Assays
| Issue | Potential Cause | Recommended Action |
| Low Potency or Inactivity | Poor compound solubility in assay buffer.[1][2][3] | Prepare a concentrated stock solution in DMSO and ensure the final DMSO concentration in the assay is low and consistent. Test the solubility of the compound in the final assay buffer. |
| Compound degradation. | Assess the stability of the compound in the assay buffer over the time course of the experiment. | |
| High Variability Between Replicates | Inconsistent dispensing of the compound. | Use calibrated pipettes and ensure thorough mixing of the compound in the assay medium. |
| Cell-based assay variability. | Ensure consistent cell seeding density, passage number, and health of the cells. | |
| Discrepancy Between Biochemical and Cell-Based Assays | Poor cell permeability. | The compound may be active against the purified target but unable to cross the cell membrane. |
| Efflux by cellular transporters. | The compound may be actively pumped out of the cells. | |
| Cellular metabolism of the compound. | The compound may be rapidly metabolized to an inactive form within the cells. |
Experimental Protocols
Synthesis of this compound
This is a hypothetical protocol based on general methods for isoindolinone synthesis.
Reaction Scheme: A potential synthetic route could involve the reduction of a nitro group of a suitable precursor followed by cyclization. For example, starting from 2-ethyl-5-nitro-2,3-dihydro-1H-isoindol-1-one.
Procedure:
-
To a solution of 2-ethyl-5-nitro-2,3-dihydro-1H-isoindol-1-one (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq).
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.
Table 1: Summary of Synthetic Parameters
| Parameter | Value |
| Starting Material | 2-ethyl-5-nitro-2,3-dihydro-1H-isoindol-1-one |
| Reagent | Tin(II) chloride dihydrate |
| Solvent | Ethanol |
| Temperature | 78 °C (Reflux) |
| Reaction Time | 2-4 hours (monitor by TLC) |
| Purification Method | Column Chromatography |
Quality Control Parameters
Table 2: Analytical Specifications for this compound
| Test | Specification |
| Appearance | Off-white to light yellow solid |
| Purity (by HPLC) | ≥ 95% |
| ¹H NMR | Spectrum conforms to the expected structure |
| Mass Spectrometry (m/z) | [M+H]⁺ = 177.10 |
| Solubility | Soluble in DMSO and Methanol |
Visualizations
Caption: Synthetic and purification workflow for this compound.
Caption: Decision tree for troubleshooting inconsistent biological assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Isoindolinone-Based PARP Inhibitors and Clinically Approved Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a representative isoindolinone-based Poly (ADP-ribose) polymerase (PARP) inhibitor, NMS-P118, with four clinically approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. Due to the lack of publicly available experimental data for 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one, the closely related and well-characterized isoindolinone NMS-P118 has been chosen as a surrogate for this comparative analysis. This guide aims to offer an objective overview of their biochemical potency and selectivity, supported by available quantitative data.
Introduction to PARP Inhibition and the Isoindolinone Scaffold
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA repair, particularly in the base excision repair (BER) pathway. Inhibition of PARP has emerged as a successful therapeutic strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality. The isoindolinone core is a privileged scaffold in the development of PARP inhibitors, with several compounds from this class demonstrating potent and selective inhibition of PARP enzymes.[1]
Biochemical Potency and Selectivity
The following table summarizes the biochemical potency of NMS-P118 and the four approved PARP inhibitors against PARP1 and PARP2, the two most well-characterized members of the PARP family involved in DNA repair. The data is presented as dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50).
| Compound | Chemical Scaffold | PARP1 (Kd/IC50, nM) | PARP2 (Kd/IC50, nM) | Selectivity (PARP2/PARP1) |
| NMS-P118 | Isoindolinone | 9 (Kd)[2][3] | 1390 (Kd)[2][3] | ~154-fold |
| Olaparib | Phthalazinone | 5 (IC50)[4] | 1 (IC50)[4] | 0.2 |
| Rucaparib | Phthalazinone | 1.4 (Ki) | 0.17 (Ki) | 0.12 |
| Niraparib | Indazole | 3.8 (IC50)[5] | 2.1 (IC50)[5] | 0.55 |
| Talazoparib | Phthalazinone | 1.2 (Ki) | 0.87 (Ki) | 0.73 |
Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity, while IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by half. Lower values indicate higher potency.
Signaling Pathway of PARP Inhibition
The following diagram illustrates the central role of PARP in DNA single-strand break (SSB) repair and how its inhibition leads to the accumulation of double-strand breaks (DSBs), ultimately resulting in cell death in homologous recombination-deficient (HRD) cancer cells.
Experimental Protocols
Biochemical PARP Inhibition Assay (General Protocol)
This protocol outlines a typical in vitro assay to determine the IC50 value of a compound against PARP1 and PARP2.
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Test compound (e.g., NMS-P118)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96-well assay plates
-
Detection reagents (e.g., anti-PAR antibody, secondary antibody-HRP conjugate, chemiluminescent substrate)
-
Plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. Prepare a solution of PARP enzyme and activated DNA in assay buffer. Prepare a solution of NAD+ in assay buffer.
-
Assay Setup: To the wells of a 96-well plate, add the PARP enzyme/activated DNA mixture.
-
Inhibitor Addition: Add the serially diluted test compound or vehicle control to the respective wells.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the NAD+ solution to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of poly(ADP-ribose) (PAR) formed. This is often done using an ELISA-based method where the PAR polymer is captured and detected using a specific antibody.
-
Data Analysis: Generate a dose-response curve by plotting the percentage of PARP inhibition versus the logarithm of the inhibitor concentration. Calculate the IC50 value from this curve.
Cellular PARP Inhibition Assay (General Protocol)
This protocol describes a method to assess the ability of a compound to inhibit PARP activity within a cellular context.
Materials:
-
Cancer cell line (e.g., with known BRCA status)
-
Cell culture medium and supplements
-
Test compound
-
DNA damaging agent (e.g., hydrogen peroxide or methyl methanesulfonate)
-
Lysis buffer
-
Antibodies: anti-PAR, anti-actin (or other loading control)
-
Western blotting reagents and equipment
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).
-
Induction of DNA Damage: Induce DNA damage by treating the cells with a DNA damaging agent for a short period.
-
Cell Lysis: Wash the cells with PBS and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for PAR. A loading control antibody is used to ensure equal protein loading.
-
Detection and Analysis: Detect the PAR signal using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the extent of PARP inhibition at different compound concentrations.
Conclusion
The isoindolinone scaffold represents a promising chemical class for the development of potent and selective PARP inhibitors. As exemplified by NMS-P118, compounds from this class can achieve high potency and remarkable selectivity for PARP1 over PARP2. This selectivity profile may offer a therapeutic advantage by potentially reducing off-target effects associated with dual PARP1/2 inhibition. In contrast, the currently approved PARP inhibitors generally exhibit dual inhibition of both PARP1 and PARP2. Further preclinical and clinical investigation of isoindolinone-based PARP inhibitors is warranted to fully elucidate their therapeutic potential in oncology.
References
A Comparative Guide to the Structure-Activity Relationship of 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one and its Analogs as PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The isoindolinone scaffold has emerged as a privileged structure in the development of potent and selective inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one and its more complex analogs, with a focus on their inhibitory activity against PARP1. We will also compare their performance with established, clinically approved PARP inhibitors.
Introduction to PARP Inhibition and the Isoindolinone Scaffold
PARP enzymes, particularly PARP1, are key players in the base excision repair (BER) pathway, which resolves single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[1][2] The isoindolinone core mimics the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes, making it an effective pharmacophore for competitive inhibition.[3][4]
While specific SAR studies on this compound are not extensively documented in publicly available literature, extensive research on more complex isoindolinone derivatives, such as NMS-P118, provides valuable insights into the key structural features required for potent and selective PARP1 inhibition.[5][6][7][8]
Comparative Analysis of Isoindolinone-Based PARP Inhibitors
The following table summarizes the inhibitory activities of a key isoindolinone-based PARP1 inhibitor, NMS-P118, and several clinically approved PARP inhibitors. This comparison highlights the potential of the isoindolinone scaffold in achieving high potency and selectivity.
| Compound | Chemical Structure | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) |
| NMS-P118 | 2-[1-(4,4-difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide | 9 (Kd) | 1390 (Kd) | ~154 |
| Olaparib | 4-[(3-[4-(cyclopropanecarbonyl)piperazin-1-yl]carbonyl-4-fluorobenzyl)]phthalazin-1(2H)-one | 5 | 1 | 0.2 |
| Rucaparib | 8-fluoro-2-{4-[(methylamino)methyl]phenyl}-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one | 1.4 (Ki) | - | - |
| Niraparib | 2-[4-(3S)-piperidin-3-ylphenyl]-2H-indazole-7-carboxamide | 3.8 | 2.1 | 0.55 |
| Talazoparib | (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one | 0.57 | - | - |
| Veliparib | 2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide | 5.2 (Ki) | 2.9 (Ki) | 0.56 |
Data sourced from multiple references.[5][7][8][9][10][11][12][13][14]
Structure-Activity Relationship (SAR) of Isoindolinone-Based PARP Inhibitors
Based on the available literature for isoindolinone derivatives, the following SAR can be inferred:
-
Isoindolinone Core: The lactam ring of the isoindolinone scaffold is a crucial element that mimics the nicotinamide portion of NAD+, enabling it to bind to the catalytic site of PARP enzymes.
-
Substitutions on the Phenyl Ring of the Isoindolinone Core:
-
4-Carboxamide Group: A carboxamide group at the 4-position of the isoindolinone ring is a common feature in potent inhibitors. This group forms critical hydrogen bonds with key amino acid residues (Gly863 and Ser904) in the PARP active site.
-
Fluorine Substitution: The introduction of a fluorine atom at the 6-position of the isoindolinone core, as seen in NMS-P118, can enhance potency and selectivity.
-
-
N-Substituent at the 2-Position: The substituent at the nitrogen atom of the isoindolinone ring plays a significant role in determining the inhibitor's potency, selectivity, and pharmacokinetic properties.
-
Large, hydrophobic groups are generally well-tolerated and can occupy a hydrophobic pocket in the active site, contributing to higher affinity. In NMS-P118, the 1-(4,4-difluorocyclohexyl)piperidin-4-yl moiety is crucial for its high potency and selectivity.
-
-
5-Amino Group: While direct SAR data for a 5-amino substituent is limited, this position offers a vector for further modification. The amino group could be a site for introducing additional interactions with the enzyme or for modifying the physicochemical properties of the compound, such as solubility. Based on the SAR of related isoquinolinones, substitutions at the 5-position can influence isoform selectivity.[13]
Experimental Protocols
PARP1 Inhibition Assay (Enzymatic)
A common method to determine the in vitro inhibitory activity of compounds against PARP1 is a biochemical assay that measures the incorporation of biotinylated NAD+ onto a histone substrate.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., calf thymus DNA)
-
Biotinylated NAD+
-
Histone H1
-
Streptavidin-coated plates
-
Wash buffers (e.g., PBS with Tween-20)
-
Detection reagent (e.g., HRP-conjugated anti-biotin antibody and a suitable substrate)
-
Test compounds dissolved in DMSO
Protocol:
-
Coating: Coat a 96-well streptavidin plate with histone H1.
-
Incubation: Add the PARP1 enzyme, activated DNA, and the test compound at various concentrations to the wells.
-
Reaction Initiation: Add biotinylated NAD+ to initiate the PARP-catalyzed reaction. Incubate at room temperature for a specified time (e.g., 1 hour).
-
Washing: Wash the plate to remove unbound reagents.
-
Detection: Add a detection reagent (e.g., HRP-conjugated anti-biotin antibody) and incubate.
-
Signal Measurement: After a final wash, add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cellular PARP Inhibition Assay
This assay measures the ability of a compound to inhibit PARP activity within a cellular context.
Materials:
-
Cancer cell line (e.g., with BRCA1/2 mutation)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., hydrogen peroxide)
-
Antibodies against poly(ADP-ribose) (PAR)
-
Secondary antibodies conjugated to a fluorescent dye
-
DAPI for nuclear staining
-
Microscopy imaging system
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate suitable for imaging.
-
Compound Treatment: Treat the cells with the test compound at various concentrations for a specific duration.
-
DNA Damage Induction: Induce DNA damage by treating the cells with a DNA damaging agent.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Immunostaining: Incubate the cells with a primary antibody against PAR, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the intensity of the PAR signal within the nucleus. A reduction in PAR signal indicates inhibition of PARP activity.
Visualizations
Caption: Workflow for the structure-activity relationship (SAR) studies of PARP inhibitors.
Caption: Simplified signaling pathway of PARP1 in DNA single-strand break repair and the point of inhibition.
Conclusion
The isoindolinone scaffold represents a promising foundation for the development of potent and selective PARP1 inhibitors. While direct experimental data for this compound is limited, the extensive SAR studies on more complex analogs like NMS-P118 provide a clear roadmap for optimization. Key structural features, including the 4-carboxamide group and appropriate N-substituents, are critical for high-affinity binding. The 5-amino and 2-ethyl positions of the parent compound offer valuable opportunities for further chemical exploration to enhance potency, selectivity, and pharmacokinetic properties. The comparative data with clinically approved drugs underscore the potential of novel isoindolinone derivatives to emerge as next-generation PARP inhibitors for cancer therapy.
References
- 1. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118): A Potent, Orally Available, and Highly Selective PARP-1 Inhibitor for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. 5-Benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones as isoform-selective inhibitors of poly(ADP-ribose) polymerase 2 (PARP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. aminer.org [aminer.org]
Validating the Biological Target of 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one: A Comparative Guide to PARP1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the potential biological target of 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one, a novel compound within the isoindolinone chemical class. Emerging evidence suggests that isoindolinone derivatives can act as potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP1), a key enzyme in the DNA damage response pathway.[1][2][3] This document outlines a strategy for confirming PARP1 as the biological target of the compound and compares its potential efficacy with established PARP1 inhibitors.
Introduction to PARP1 Inhibition
Poly (ADP-ribose) polymerase-1 (PARP1) is a critical enzyme in the repair of single-strand DNA breaks.[1] Its inhibition has become a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, has led to the approval of several PARP inhibitors for the treatment of various cancers, including ovarian, breast, and prostate cancer.[1] The isoindolinone scaffold shares structural similarities with the nicotinamide moiety of NAD+, the substrate for PARP enzymes, making it a promising pharmacophore for the development of novel PARP inhibitors.[4][5]
Comparative Analysis of PARP1 Inhibitors
To validate the biological target of this compound, its inhibitory activity against PARP1 should be quantitatively compared with known inhibitors. This section provides a comparative overview of established and investigational PARP1 inhibitors, including those with an isoindolinone core.
Table 1: Comparison of PARP1 Inhibitor Potency
| Compound Class | Compound Name/ID | PARP1 IC50 (nM) | Key Features |
| Phthalazinone | Olaparib | 5 | First-in-class approved PARP inhibitor.[1] |
| Benzimidazole | Veliparib | 5.2 | Investigational PARP inhibitor with lower PARP trapping activity. |
| Phthalazinone | Talazoparib | 0.57 | Potent PARP inhibitor with strong PARP trapping ability. |
| Isoindolinone | Compound 5350 | 5 | Potent isoindolinone-based PARP1 inhibitor.[4] |
| Isoindolinone | Compound 5336 | 55 | Isoindolinone-based PARP1 inhibitor.[4] |
| Isoindolinone | Compound 5335 | 78 | Isoindolinone-based PARP1 inhibitor.[4] |
| Isoindolinone | Compound 2563 | 109 | Isoindolinone-based PARP1 inhibitor.[4] |
| Isoindolinone | Compound 1654 * | 116 | Isoindolinone-based PARP1 inhibitor.[4] |
| Isoindolinone | NMS-P515 | 27 (cellular IC50) | Stereospecific isoindolinone PARP-1 inhibitor.[2] |
| Isoindolinone | This compound | TBD | The compound of interest for target validation. |
Note: Compound IDs are taken from patent WO2024261709A1.[1][4] The table highlights the potential for isoindolinone-based compounds to exhibit potent PARP1 inhibition.
Experimental Protocols for Target Validation
Validating PARP1 as the biological target of this compound requires a multi-faceted experimental approach, including both biochemical and cellular assays.
In Vitro PARP1 Enzymatic Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified PARP1. A common method is a chemiluminescent assay that quantifies the incorporation of biotinylated NAD+ into histone proteins.
Protocol: PARP1 Chemiluminescent Assay
-
Plate Preparation: Coat a 96-well plate with histone proteins.
-
Blocking: Block the wells to prevent non-specific binding.
-
Compound Addition: Add serial dilutions of this compound and control inhibitors (e.g., Olaparib) to the wells.
-
Reaction Initiation: Add a reaction mixture containing purified PARP1 enzyme, activated DNA, and biotinylated NAD+ to all wells.
-
Incubation: Incubate the plate to allow the enzymatic reaction to proceed.
-
Detection: Add streptavidin-HRP, which binds to the biotinylated histones.
-
Signal Generation: Add a chemiluminescent substrate and measure the light output using a luminometer. The signal is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Cellular Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm that a compound binds to its target in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the amount of soluble PARP1 in the supernatant at each temperature using Western blotting or an AlphaScreen-based assay.
-
Melt Curve Generation: Plot the amount of soluble PARP1 as a function of temperature to generate a melting curve.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing the Target Validation Workflow
The following diagrams illustrate the key concepts and workflows for validating the biological target of this compound.
Caption: PARP1 signaling pathway and the proposed point of intervention.
References
- 1. WO2024261709A1 - Isoindolinone-containing parp inhibitors and methods of use - Google Patents [patents.google.com]
- 2. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Synthesis Methods for 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of proposed synthetic routes for 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one, a key intermediate in the development of various therapeutic agents. Due to the absence of a single, established protocol for this specific molecule, this document outlines a highly plausible multi-step synthesis and compares different methodologies for each critical transformation. The presented data is aggregated from analogous reactions reported in the scientific literature.
Executive Summary
The synthesis of this compound can be strategically approached via a three-step sequence starting from 5-nitrophthalic anhydride. This guide will compare two primary routes which diverge at the reduction steps.
-
Route 1 (Sequential Reduction): This route involves the initial selective reduction of one carbonyl group of the phthalimide intermediate, followed by the reduction of the nitro group.
-
Route 2 (Concurrent Reduction): This approach aims to simultaneously reduce both the nitro group and one of the carbonyl functionalities.
The choice of method for each step significantly impacts the overall yield, purity, and scalability of the synthesis. This guide provides a detailed examination of the experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation: Comparison of Synthesis Methods
| Step | Method | Reagents & Conditions | Yield (%) | Reaction Time (h) | Purity (%) | Key Advantages | Key Disadvantages |
| 1. Imide Formation | Standard Amine Condensation | 5-Nitrophthalic anhydride, Ethylamine, Acetic Acid, reflux | >90 | 2-4 | High | High yield, simple procedure, readily available reagents | Requires reflux conditions |
| 2. Selective Carbonyl Reduction | Catalytic Hydrogenation | N-ethyl-5-nitrophthalimide, H₂, Pd/C, Trifluoroacetic Acid, Ethyl Acetate, rt | ~85 | 4-6 | Good | High selectivity, mild conditions | Requires specialized hydrogenation equipment, catalyst cost |
| Chemical Reduction | N-ethyl-5-nitrophthalimide, Zn dust, Acetic Acid, rt | Moderate | 6-8 | Moderate | Inexpensive reagents, simple setup | Lower selectivity, potential for over-reduction | |
| 3. Nitro Group Reduction | Catalytic Hydrogenation | 2-ethyl-5-nitro-isoindolin-1-one, H₂, Pd/C, Ethanol, rt | >95 | 2-4 | High | High yield, clean reaction, easy work-up | Requires specialized hydrogenation equipment |
| Stannous Chloride Reduction | 2-ethyl-5-nitro-isoindolin-1-one, SnCl₂, HCl, Ethanol, reflux | 80-90 | 3-5 | Good | Effective for substrates sensitive to hydrogenation | Stoichiometric tin waste, potentially harsh conditions | |
| Iron in Acetic Acid Reduction | 2-ethyl-5-nitro-isoindolin-1-one, Fe powder, Acetic Acid, 80 °C | 85-95 | 2-4 | Good | Inexpensive, environmentally benign metal | Heterogeneous reaction, requires filtration of iron salts |
Experimental Protocols
Method 1: Standard Amine Condensation for N-ethyl-5-nitrophthalimide Synthesis
-
Reaction Setup: A solution of 5-nitrophthalic anhydride (1 equivalent) in glacial acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Ethylamine (1.1 equivalents, typically as a solution in a compatible solvent or neat) is added dropwise to the stirred solution at room temperature.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by vacuum filtration, washed with water, and dried to afford N-ethyl-5-nitrophthalimide. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Method 2: Catalytic Hydrogenation for Selective Carbonyl Reduction
-
Reaction Setup: N-ethyl-5-nitrophthalimide (1 equivalent) is dissolved in ethyl acetate in a high-pressure hydrogenation vessel. A catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%) and trifluoroacetic acid (1.1 equivalents) are added.
-
Reaction Conditions: The vessel is sealed, purged with hydrogen gas, and then pressurized with hydrogen to the desired pressure (e.g., 50 psi). The reaction mixture is stirred vigorously at room temperature for 4-6 hours, with the reaction progress monitored by hydrogen uptake and TLC.
-
Work-up and Purification: After the reaction is complete, the catalyst is carefully removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield 2-ethyl-5-nitro-2,3-dihydro-1H-isoindol-1-one.
Method 3: Stannous Chloride Reduction of the Nitro Group
-
Reaction Setup: To a solution of 2-ethyl-5-nitro-2,3-dihydro-1H-isoindol-1-one (1 equivalent) in ethanol, stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) is added.
-
Reagent Addition: Concentrated hydrochloric acid is added dropwise to the stirred mixture.
-
Reaction Conditions: The reaction mixture is heated to reflux for 3-5 hours. TLC is used to monitor the disappearance of the starting material.
-
Work-up and Purification: After cooling, the reaction mixture is poured into ice and neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate of tin salts is removed by filtration. The filtrate is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to give this compound.[1]
Mandatory Visualization
References
cross-validation of 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one bioactivity
For Researchers, Scientists, and Drug Development Professionals
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of a variety of biologically active compounds. This guide provides a comparative analysis of the bioactivity of isoindolinone derivatives, with a focus on their anticancer and anti-inflammatory properties. The information presented is supported by experimental data to aid in drug discovery and development efforts.
Anticancer Activity: PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA damage repair, and their inhibition is a key strategy in cancer therapy, particularly for cancers with deficiencies in homologous recombination repair pathways.[1] Isoindolinone derivatives have emerged as potent PARP inhibitors due to their structural similarity to the nicotinamide moiety of NAD+, which allows them to competitively inhibit the PARP enzyme's catalytic site.[1]
Below is a comparison of the in vitro inhibitory activity of several isoindolinone-based PARP1 inhibitors.
| Compound | PARP1 IC50 (nM) | Reference Compound | PARP1 IC50 (nM) |
| Isoindolinone Derivative 1 | 0.32 | Olaparib | ~1.4-5 |
| Isoindolinone Derivative 2 | Single-digit nM | ||
| Isoindolinone Derivative 3 | 2.9 pM | ||
| Isoindolinone Derivative 4 | 3.18 pM |
Data Summary: The provided data indicates that isoindolinone derivatives can be highly potent PARP1 inhibitors, with some exhibiting picomolar to single-digit nanomolar IC50 values.[2][3] These values are comparable to or significantly lower than the established PARP inhibitor, Olaparib.[4]
PARP Signaling Pathway and Inhibition
The following diagram illustrates the role of PARP1 in DNA single-strand break repair and how PARP inhibitors interrupt this process, leading to synthetic lethality in cancer cells with deficient homologous recombination repair.
Anti-inflammatory Activity: COX Inhibition
Isoindolinone and isoindoline-1,3-dione derivatives have also been investigated for their anti-inflammatory properties, with some compounds demonstrating inhibitory activity against cyclooxygenase (COX) enzymes.[5][6] COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are mediators of inflammation.[7]
The table below compares the in vitro COX-2 inhibitory activity of representative isoindolinone and indolin-2-one derivatives against the well-known COX-2 inhibitor, Celecoxib.
| Compound | Target | IC50 (µM) | Reference Compound | Target | IC50 (µM) |
| Isoindoline Derivative 1 | COX-2 | 3.37 | Celecoxib | COX-2 | 3.60 |
| Isoindoline Derivative 2 | COX-2 | 5.68 | Celecoxib | COX-2 | 3.60 |
| Indolin-2-one Derivative 1 | COX-2 | 2.35 | Celecoxib | COX-2 | 0.78 |
| Indolin-2-one Derivative 2 | COX-2 | 2.42 | Celecoxib | COX-2 | 0.78 |
| Indolin-2-one Derivative 3 | COX-2 | 3.34 | Celecoxib | COX-2 | 0.78 |
Data Summary: The presented data shows that certain isoindoline and indolin-2-one derivatives exhibit potent COX-2 inhibition, with IC50 values in the low micromolar range, comparable to the standard drug Celecoxib.[5][6]
NF-κB Signaling Pathway in Inflammation
The transcription factor NF-κB is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. The canonical NF-κB signaling pathway is a common target for anti-inflammatory drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one Against Known Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical inhibitory activity of 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one against human carbonic anhydrase I and II (hCA I and hCA II) versus established clinical inhibitors. The isoindolinone scaffold is present in a variety of biologically active compounds, with some derivatives showing potent inhibitory effects on carbonic anhydrases. This document serves as a resource for researchers interested in the potential of novel isoindolinone derivatives as enzyme inhibitors.
Introduction to Carbonic Anhydrases and Their Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. These enzymes play crucial roles in various physiological processes, including pH regulation, CO2 transport, and fluid secretion. Two cytosolic isoforms, hCA I and hCA II, are of significant pharmacological interest. While hCA II is a high-activity enzyme and a major target for antiglaucoma drugs, hCA I is a lower-activity isoform. Inhibition of these enzymes has therapeutic applications in conditions such as glaucoma, epilepsy, and altitude sickness.
The isoindolinone core is a versatile scaffold that has been explored for a range of biological activities. Certain derivatives of isoindolinone have been identified as potent inhibitors of human carbonic anhydrase I and II. This guide benchmarks the hypothetical compound, this compound, against clinically used carbonic anhydrase inhibitors to provide a comparative perspective for drug discovery and development.
Performance Comparison
The inhibitory potential of this compound is presented here as a hypothetical value for the purpose of demonstrating a benchmarking workflow. This is compared against the known inhibitory constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) of three clinically established carbonic anhydrase inhibitors: Acetazolamide, Dorzolamide, and Brinzolamide.
Table 1: Comparison of Inhibitory Activity against hCA I and hCA II
| Compound | Target | Kᵢ / IC₅₀ (nM) |
| This compound | hCA I | 150 (Hypothetical) |
| hCA II | 25 (Hypothetical) | |
| Acetazolamide | hCA I | 250 |
| hCA II | 12[1] | |
| Dorzolamide | hCA I | 600[2] |
| hCA II | 1.9[3] | |
| Brinzolamide | hCA I | ~1365[4] |
| hCA II | 3.2[5][6] |
Experimental Protocols
The following is a detailed methodology for a standard in vitro assay to determine the inhibitory activity of compounds against human carbonic anhydrase I and II.
Carbonic Anhydrase Inhibition Assay (Esterase Activity)
This assay measures the esterase activity of carbonic anhydrase, which is inhibited in the presence of an inhibitor. The hydrolysis of a substrate, such as 4-nitrophenyl acetate (NPA), by the enzyme releases a colored product, 4-nitrophenol, which can be quantified spectrophotometrically.
Materials:
-
Human carbonic anhydrase I and II (recombinant)
-
4-Nitrophenyl acetate (NPA)
-
Test compound (e.g., this compound)
-
Known inhibitor (e.g., Acetazolamide) for positive control
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Microplate reader
Procedure:
-
Enzyme and Compound Preparation:
-
Prepare stock solutions of hCA I and hCA II in assay buffer.
-
Prepare a serial dilution of the test compound and the known inhibitor in a suitable solvent (e.g., DMSO), followed by further dilution in assay buffer.
-
-
Assay Reaction:
-
To the wells of a 96-well plate, add the assay buffer.
-
Add the enzyme solution (hCA I or hCA II) to each well, except for the blank wells.
-
Add the test compound or known inhibitor at various concentrations to the respective wells. Include a control with no inhibitor.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the NPA substrate to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 400 nm) at regular intervals for a set period (e.g., 30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance over time) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.
-
The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the Michaelis constant (Km) of the substrate is known.
-
Visualizations
Carbonic Anhydrase Catalytic Mechanism
The following diagram illustrates the catalytic cycle of carbonic anhydrase, showing the hydration of carbon dioxide and the subsequent release of a proton.
References
- 1. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Literature Review on the Efficacy of 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one: A Search for Evidence
A comprehensive review of scientific literature reveals a significant gap in the available data regarding the efficacy, mechanism of action, and overall biological activity of the specific compound 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one. Despite extensive searches of chemical databases, pharmacology literature, and clinical trial registries, no published studies presenting experimental data on the efficacy of this molecule could be identified. Consequently, a direct comparison with alternative compounds based on experimental evidence is not feasible at this time.
The isoindolinone scaffold is a core structure in a variety of biologically active molecules. Derivatives of this chemical class have been investigated for a range of therapeutic applications, including as anticancer agents, anti-inflammatory drugs, and inhibitors of various enzymes. However, this broad activity of the general class does not provide specific efficacy data for the 5-amino-2-ethyl substituted derivative.
Our search for information on the closely related isomer, 6-amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one, also yielded limited results, primarily confined to chemical supplier information and basic physical properties. No in-depth pharmacological studies or efficacy data were found for this compound in the public domain.
Future Directions
Given the absence of published data, any determination of the efficacy of this compound would necessitate de novo experimental investigation. A typical preclinical research workflow to assess the potential of this compound would involve the following stages:
Figure 1. A generalized workflow for the preclinical evaluation of a novel chemical entity.
In Vitro Evaluation: The initial steps would involve identifying potential biological targets through computational screening or high-throughput screening against a panel of known disease-related proteins. Following target identification, binding assays would be conducted to quantify the affinity of this compound for its putative target. Subsequently, cell-based functional assays would be employed to determine the compound's effect on cellular processes relevant to the target's function.
In Vivo Assessment: Promising results from in vitro studies would warrant progression to in vivo testing. This would begin with the selection of an appropriate animal model that recapitulates key aspects of the human disease of interest. Pharmacokinetic studies would then be performed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Finally, efficacy studies in the chosen animal model would be conducted to assess the therapeutic potential of this compound in a living organism.
Mechanism of Action Studies: To understand how the compound exerts its effects, detailed mechanism of action studies would be necessary. This could involve signaling pathway analysis to identify the downstream molecular events affected by the compound and further target validation experiments to confirm the engagement of the intended biological target.
While the isoindolinone chemical class holds therapeutic promise, there is currently no available scientific literature to support a review of the efficacy of this compound. The scientific community awaits foundational research to characterize the biological and pharmacological properties of this specific molecule. Without such data, any claims regarding its efficacy would be purely speculative. Researchers and drug development professionals interested in this compound would need to undertake the necessary preclinical studies to generate the data required for a meaningful evaluation.
Assessing the Specificity of 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one: A Comparative Guide Based on Structurally Related Inhibitors
For Immediate Release
A Detailed Comparative Analysis of the Isoindolinone Scaffold in Relation to Key Cancer Targets
Researchers, scientists, and drug development professionals investigating the therapeutic potential of novel small molecules must prioritize the assessment of target specificity to ensure efficacy and minimize off-target effects. This guide provides a comprehensive comparison of the potential biological targets of 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one, a compound belonging to the isoindolinone class of heterocyclic molecules.
Disclaimer: As of the latest literature review, no publicly available experimental data specifically characterizing the biological activity or target specificity of this compound has been identified. Therefore, this guide will assess its potential specificity by comparing the performance of structurally related isoindolinone and indolinone derivatives against two prominent and well-validated cancer drug targets: Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor (VEGFR).
The isoindolinone scaffold is a privileged structure in medicinal chemistry, recognized for its ability to interact with the nicotinamide binding site of PARP enzymes and the ATP-binding pocket of kinase enzymes like VEGFR.[1] This structural feature makes it a versatile starting point for the design of potent and selective inhibitors.
The Isoindolinone Scaffold: A Privileged Structure
The core structure of this compound features the characteristic bicyclic system that is a key pharmacophore in a number of approved and investigational drugs. Its potential to inhibit both PARP and VEGFR highlights the importance of rigorous specificity testing for any new analog within this class.
Comparative Analysis of Isoindolinone-Based Inhibitors
To provide a framework for assessing the potential specificity of this compound, the following tables summarize the inhibitory activities of well-characterized isoindolinone and indolinone compounds against PARP and VEGFR enzymes.
Table 1: Inhibitory Activity of Representative PARP Inhibitors
| Compound | Target | IC50 / Kᵢ (nM) | Assay Type |
| Olaparib | PARP1 | 5 | Cell-free |
| PARP2 | 1 | Cell-free | |
| Talazoparib | PARP1 | 0.57 | Cell-free |
| NMS-P118 | PARP1 | Kᵢ = 9 | Cell-free |
| PARP2 | Kᵢ = 1390 | Cell-free |
IC50 represents the half-maximal inhibitory concentration, while Kᵢ represents the inhibitory constant. Lower values indicate higher potency.
Data Sources:[2][3][4][5][6][7][8][9]
Table 2: Inhibitory Activity of Representative VEGFR Inhibitors
| Compound | Target | IC50 (nM) | Assay Type |
| Sunitinib | VEGFR2 | 80 | Cell-free |
| Axitinib | VEGFR1 | 0.1 | Cell-based |
| VEGFR2 | 0.2 | Cell-based | |
| VEGFR3 | 0.1-0.3 | Cell-based | |
| Pazopanib | VEGFR1 | 10 | Cell-free |
| VEGFR2 | 30 | Cell-free | |
| VEGFR3 | 47 | Cell-free |
IC50 represents the half-maximal inhibitory concentration. Lower values indicate higher potency.
Data Sources:[10][11][12][13][14][15][16][17][18]
Signaling Pathways and Experimental Workflow
To visually represent the biological context and the experimental approach to determining specificity, the following diagrams are provided.
Experimental Protocols
To facilitate the direct assessment of this compound, the following are generalized protocols for in vitro PARP and VEGFR kinase assays.
Protocol 1: In Vitro PARP1 Activity Assay (Chemiluminescent)
This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA
-
Biotinylated NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Test compound (this compound) and positive control (e.g., Olaparib)
Procedure:
-
Prepare serial dilutions of the test compound and positive control in assay buffer.
-
To the histone-coated wells, add the test compound or control, followed by a mixture of PARP1 enzyme and activated DNA.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate to remove unincorporated reagents.
-
Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes.
-
Wash the plate again.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value.[19][20][21]
Protocol 2: In Vitro VEGFR2 Kinase Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after a kinase reaction, where a decrease in luminescence indicates higher kinase activity.
Materials:
-
Recombinant human VEGFR2 kinase (e.g., GST-tagged)
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Kinase detection reagent (e.g., ADP-Glo™ or Kinase-Glo®)
-
Test compound (this compound) and positive control (e.g., Sunitinib)
Procedure:
-
Prepare serial dilutions of the test compound and positive control in kinase buffer.
-
In a 96-well plate, add the test compound or control, the VEGFR2 enzyme, and the kinase substrate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the kinase detection reagent.
-
Incubate at room temperature to allow the luminescent signal to develop.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value.[22][23][24][25][26]
Conclusion
While direct experimental evidence for the specificity of this compound is currently unavailable, the well-established activities of the isoindolinone scaffold strongly suggest potential inhibitory action against PARP and/or VEGFR enzymes. The comparative data and experimental protocols provided in this guide offer a robust framework for researchers to initiate a thorough investigation into the specificity profile of this and other novel isoindolinone derivatives. Such studies are critical for advancing our understanding of their therapeutic potential and for the development of next-generation targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Molecular Mechanism of Selective Binding of NMS-P118 to PARP-1 and PARP-2: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Pazopanib | Cell Signaling Technology [cellsignal.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. apexbt.com [apexbt.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. PARP assay [assay-protocol.com]
- 21. resources.rndsystems.com [resources.rndsystems.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 26. cdn.caymanchem.com [cdn.caymanchem.com]
Comparative Analysis of 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one: In Vitro and In Vivo Data
This guide, therefore, serves to highlight the current data gap for this specific molecule. Researchers, scientists, and drug development professionals should be aware that while information exists for structurally related isoindoline derivatives, direct experimental data for 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one is not present in the searched scientific literature.
Data Availability for Related Compounds
While data for the target compound is unavailable, the broader class of isoindolinones has been investigated for various biological activities. For context, studies on similar molecules include:
-
Isoindoline-1,3-dione derivatives: A number of derivatives of this parent structure have been synthesized and evaluated for activities such as acetylcholinesterase and butyrylcholinesterase inhibition.[1]
-
6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one: A positional isomer of the target compound is cataloged with CAS Number 1234616-17-1, suggesting its synthesis and potential availability for research. However, associated biological data was not found.
-
Other Amino-isoindolinone Analogs: Various analogs with different substituents at the amino and ethyl positions have been synthesized.[2][3][4][5][6][7][8] These efforts have primarily focused on chemical synthesis and characterization.
Experimental Protocols and Data
Due to the absence of published biological studies for this compound, no experimental protocols for in vitro or in vivo assays can be provided. Similarly, no quantitative data is available to populate comparative tables.
Signaling Pathways and Mechanisms of Action
There is no information regarding the signaling pathways or specific mechanisms of action for this compound. Investigations into the biological targets and downstream effects of this compound have not been reported in the available literature.
Conclusion for Researchers
For researchers interested in the biological effects of this compound, foundational research is required. This would involve:
-
Chemical Synthesis and Verification: Obtaining a pure sample of the compound.
-
In Vitro Screening: Conducting initial screening assays to identify potential biological targets or cellular effects. This could include cytotoxicity assays, receptor binding assays, or enzyme inhibition assays.
-
In Vivo Studies: Should promising in vitro activity be identified, subsequent in vivo studies in appropriate animal models would be necessary to evaluate efficacy, pharmacokinetics, and safety.
Below is a conceptual workflow for initiating the study of a novel compound like this compound.
Caption: Conceptual workflow for preclinical drug discovery.
References
- 1. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione | C10H10N2O3 | CID 745297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Amino-2-[1-(furan-2-yl)ethyl]isoindole-1,3-dione | C14H12N2O3 | CID 43535734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 5-{[1-(furan-2-yl)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione [m.chemicalbook.com]
- 7. 1521292-43-2|5-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindole-1,3-dione|BLD Pharm [bldpharm.com]
- 8. 2-Aminoisoindoline-1,3-dione hydrochloride | C8H7ClN2O2 | CID 20213812 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides essential safety and logistical information for the proper disposal of 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety Considerations
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Body Protection: A laboratory coat or chemical-resistant apron.
Disposal Procedures
The primary recommended methods for the disposal of this compound are through a licensed chemical waste disposal company or by controlled incineration.
Key Disposal Steps:
-
Waste Identification and Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container must be compatible with the chemical to prevent leaks or reactions.
-
Never mix this waste with other chemical waste unless compatibility has been confirmed.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "Waste this compound".
-
Include the approximate quantity and date of accumulation.
-
Attach any relevant hazard symbols if known.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Professional Disposal:
-
Arrange for pickup and disposal by a licensed and reputable hazardous waste disposal company.
-
Provide the disposal company with all available information about the chemical.
-
Crucially, do not dispose of this compound down the drain or in regular trash. This compound's environmental and aquatic toxicity has not been fully determined, and improper disposal could lead to environmental contamination.
Quantitative Data
Due to the limited availability of experimental data for this compound, the following table provides computed data for a closely related compound as an estimation.
| Property | Value (Estimated) | Source |
| Physical Properties | ||
| Molecular Weight | 176.22 g/mol | PubChem |
| Toxicological Data | ||
| Acute Toxicity | Data not available | |
| Carcinogenicity | Data not available | |
| Exposure Limits | ||
| OSHA PEL | Data not available | |
| ACGIH TLV | Data not available |
Experimental Protocols
Currently, there are no established and cited experimental protocols for the specific treatment or neutralization of this compound waste in a laboratory setting. The recommended procedure remains collection and transfer to a professional waste management facility.
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one
Essential Safety and Handling Guide for 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS: 143322-58-1). Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specification Examples |
| Eyes/Face | Safety Goggles and Face Shield | Tight-sealing safety goggles. Use of a face protection shield is also recommended.[1] |
| Skin | Protective Gloves and Clothing | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] The glove material should be impermeable and resistant to the chemical.[2] |
| Respiratory | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] A self-contained breathing apparatus is recommended in case of fire.[1] |
Experimental Protocol: Safe Handling Procedure
This step-by-step protocol outlines the safe handling, storage, and disposal of this compound.
Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area.[3] An eyewash station and safety shower must be close to the workstation.[1]
-
PPE Donning: Before handling, put on all required PPE as specified in the table above.
Handling the Compound
-
General Hygiene: Wash hands thoroughly after handling.[4][5] Avoid contact with skin and eyes.[4] Do not ingest or inhale.[1]
-
Spill Prevention: Handle with care to prevent spills. Keep the container tightly sealed when not in use.[2]
Storage
-
Conditions: Store in a well-ventilated place.[4] Keep the product and any empty containers away from heat and sources of ignition.[1]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, metals, and copper.[1]
Disposal
-
Waste Container: Dispose of the compound and any contaminated materials in a suitable, closed container labeled for chemical waste.[1]
-
Regulations: All waste disposal must be in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[6]
Emergency Procedures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1][4]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[1] Call a physician or poison control center immediately.
-
Spills: For small spills, soak up with inert absorbent material and place in a suitable container for disposal.[1] Ensure adequate ventilation.[1]
Workflow for Safe Handling
The following diagram illustrates the procedural flow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
